18:1 Caproylamine PE
Beschreibung
Eigenschaften
IUPAC Name |
2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCGTEBXOCFVEO-OHRCZFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H89N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677161 | |
| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110796-31-1 | |
| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 18:1 Caproylamine PE, a functionalized phospholipid increasingly utilized in immunological research and drug delivery systems. We will delve into its chemical properties, applications, and the experimental protocols for its use, presenting quantitative data and visualizing key biological pathways.
Core Concepts: Understanding this compound
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as this compound, is a synthetic, amine-functionalized phospholipid.[1][2] Its structure features a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) tails, and a caproyl (hexanoyl) amine group attached to the headgroup.[1][3][4] This unique structure imparts amphiphilic properties, with a hydrophilic head and two hydrophobic tails, allowing for its incorporation into lipid bilayers.[5] The terminal amine group provides a site for further chemical modifications, making it a versatile tool in various bioconjugation and drug delivery applications.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |
| Molecular Formula | C47H89N2O9P | [4] |
| Molecular Weight | 857.19 g/mol | [3] |
| CAS Number | 110796-31-1 | [4] |
| Physical State | Powder | |
| Purity | >99% | |
| Storage Temperature | -20°C | [4] |
Key Applications and Experimental Protocols
This compound has emerged as a valuable tool in several areas of biomedical research, primarily due to its ability to interact with the CD1 antigen presentation system and its utility in forming functionalized liposomes.
Competitive ELISA for Lipid-CD1 Binding Studies
A significant application of this compound is in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinities of other lipids for CD1 molecules, particularly CD1d.[1][2][6] In this assay, this compound acts as a known competitor lipid.
This protocol outlines the general steps for a competitive ELISA to measure the binding of a test lipid to human CD1d molecules.
-
Plate Coating: Coat a 96-well plate with goat anti-mouse IgG Fc antibody.
-
CD1d Binding: Add human CD1d-mouse IgG1 fusion protein (hCD1d dimer) to the wells and incubate to allow binding to the coated antibody.
-
Competitive Binding: Prepare a solution containing a fixed concentration of a biotinylated indicator lipid (e.g., 18:1 Biotinyl PE) and varying concentrations of the test lipid and this compound (as a positive control competitor).[2][6]
-
Incubation: Add the lipid mixtures to the CD1d-coated wells and incubate overnight at 37°C.
-
Detection: Wash the plates and add horseradish peroxidase (HRP)-labeled avidin to detect the bound biotinylated indicator lipid.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the binding affinity of the competitor lipid.
The following table presents representative data that could be obtained from a competitive ELISA, showing the concentration of competitor lipid required to achieve 50% inhibition (IC50) of the indicator lipid binding to CD1d.
| Competitor Lipid | IC50 (µM) |
| This compound | 1.5 |
| Test Lipid A | 0.5 |
| Test Lipid B | 10.2 |
Note: The IC50 values are hypothetical and for illustrative purposes. Lower IC50 values indicate higher binding affinity.
Generation of Artificial Antigen-Presenting Cells (aAPCs)
This compound can be used as a lipid antigen to generate CD1d-Ig-based artificial antigen-presenting cells (aAPCs).[1] These aAPCs can be utilized to stimulate and expand specific T cell populations, such as invariant Natural Killer T (iNKT) cells.
-
Bead Coating: Covalently couple CD1d-Ig fusion protein and an anti-CD28 antibody to magnetic beads.
-
Lipid Loading: Incubate the coated beads with this compound to load the lipid antigen onto the CD1d molecules.
-
aAPC Washing: Wash the beads to remove any unbound lipid.
-
T-Cell Co-culture: Co-culture the lipid-loaded aAPCs with a population of T cells (e.g., peripheral blood mononuclear cells).
-
T-Cell Expansion and Activation: Monitor the expansion and activation of the target T cell population (e.g., iNKT cells) over several days using techniques such as flow cytometry and cytokine secretion assays (e.g., IFN-γ ELISA).
Drug Delivery: Formulation of Functionalized Liposomes
The amine group on this compound makes it a valuable component in the formulation of functionalized liposomes for drug delivery.[7][8][9] This functional group can be used to attach targeting ligands (e.g., antibodies, peptides) or other molecules to the surface of the liposome, enhancing its therapeutic efficacy and specificity.
-
Targeted Delivery: Surface modification with targeting moieties can direct the liposome to specific cells or tissues, increasing drug concentration at the site of action and reducing off-target effects.[10]
-
Enhanced Stability: The surface charge can be modulated to improve the stability of the liposomal formulation in biological fluids.
-
Versatile Conjugation Chemistry: The primary amine provides a reactive handle for a variety of conjugation chemistries, allowing for the attachment of a wide range of molecules.
-
Lipid Film Hydration: Dissolve this compound along with other lipid components (e.g., a structural phospholipid like DOPC and cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) of a desired diameter.
-
Surface Functionalization: Conjugate the targeting ligand to the amine groups on the surface of the liposomes using an appropriate cross-linker.
-
Purification: Remove the unencapsulated drug and unconjugated ligands using techniques such as dialysis or size exclusion chromatography.
Biological Context: The CD1d-Mediated NKT Cell Activation Pathway
This compound's role in immunology is primarily as a tool to study the presentation of lipid antigens by CD1d molecules to Natural Killer T (NKT) cells.[1][11] The interaction between a lipid-loaded CD1d molecule on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on an NKT cell triggers a signaling cascade leading to NKT cell activation.
Signaling Pathway of NKT Cell Activation
The following diagram illustrates the key steps in the direct activation of an iNKT cell by a lipid antigen presented on a CD1d molecule of a dendritic cell (DC).
Caption: Direct activation of an NKT cell via TCR recognition of a CD1d-lipid complex.
Conclusion
This compound is a versatile and valuable tool for researchers in immunology and drug development. Its well-defined chemical properties, coupled with its utility in competitive binding assays, the generation of artificial antigen-presenting cells, and the formulation of functionalized liposomes, make it an indispensable reagent for studying lipid antigen presentation and for designing targeted drug delivery systems. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The iNKT cell response has differential signaling requirements during Ag-dependent and Ag-independent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presentation of lipid antigens by CD1 glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of lipid antigen presentation by CD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functionalized Liposomal Nanoparticles for Efficient Gene Delivery System to Neuronal Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of Liposomal in Drug Delivery - CD Bioparticles Blog [cd-bioparticles.net]
- 11. researchgate.net [researchgate.net]
Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a modified phospholipid with potential applications in drug delivery and biomedical research. The primary synthetic route detailed is the N-acylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with hexanoic acid, facilitated by the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) and the catalyst 4-dimethylaminopyridine (DMAP). This guide includes a detailed experimental protocol, a summary of quantitative data, and a discussion of the relevant biological context and potential signaling pathways.
Introduction
N-acylated phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids with diverse signaling functions. The N-acylation of phosphatidylethanolamine (PE) introduces a third acyl chain, modifying the biophysical properties of the lipid and its potential role in cellular processes. The specific compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), features two oleoyl chains on the glycerol backbone and a hexanoyl group attached to the head group's primary amine. This modification with a short hexanoyl chain may influence membrane properties and interactions with cellular machinery.
Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)
The most common and efficient method for the synthesis of N-hexanoyl-DOPE is the direct acylation of the primary amine of DOPE with hexanoic acid using a carbodiimide coupling agent.
Reaction Scheme
Caption: Synthetic scheme for N-hexanoyl-DOPE.
Experimental Protocol
This protocol is a comprehensive representation based on established methods for N-acylation of phosphoethanolamines.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Hexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add hexanoic acid (1.2 equivalents) and DMAP (0.1 equivalents).
-
Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.5 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the DOPE spot and the appearance of a new, less polar product spot.
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, can be employed to isolate the pure N-hexanoyl-DOPE.
Quantitative Data
The following table summarizes typical quantitative parameters for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Molar Ratios | ||
| DOPE | 1.0 eq | General Protocol |
| Hexanoic Acid | 1.1 - 1.5 eq | General Protocol |
| DCC | 1.2 - 1.5 eq | General Protocol |
| DMAP | 0.05 - 0.2 eq | General Protocol |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temp | General Protocol |
| Reaction Time | 12 - 24 hours | General Protocol |
| Yield | ||
| Expected Yield | 70 - 90% | Estimated |
Characterization
The structure and purity of the synthesized 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the oleoyl and hexanoyl acyl chains, as well as the glycerol and phosphoethanolamine backbone. Key signals to identify include the vinyl protons of the oleoyl chains, the methylene protons adjacent to the carbonyl groups, and the terminal methyl groups of the acyl chains.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a useful tool for monitoring the reaction progress and assessing the purity of the final product. The N-acylated product will have a higher Rf value (be less polar) than the starting DOPE.
Biological Context and Signaling Pathways
N-acyl-phosphatidylethanolamines (NAPEs) are key intermediates in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules that includes the endocannabinoid anandamide.
NAPE Biosynthesis Pathway
Caption: Biosynthesis of NAEs via NAPE intermediate.
In this pathway, an N-acyltransferase enzyme catalyzes the transfer of an acyl group from a donor phospholipid to the primary amine of PE, forming NAPE. Subsequently, a specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the bioactive NAE and phosphatidic acid.
While the signaling roles of long-chain polyunsaturated NAPEs as precursors to endocannabinoids are well-studied, the specific functions of short-chain NAPEs like N-hexanoyl-DOPE are less clear. It is plausible that the introduction of a short acyl chain could modulate membrane properties such as curvature and fluidity, potentially influencing the activity of membrane-bound proteins. Further research is needed to elucidate the specific signaling pathways and biological activities of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine).
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) via DCC/DMAP mediated N-acylation of DOPE. The provided experimental protocol and characterization guidelines will be valuable for researchers in lipid chemistry and drug development. While the precise biological role of this specific short-chain NAPE remains an area for future investigation, its synthesis opens avenues for exploring its effects on membrane biophysics and cellular signaling.
A Technical Guide to 18:1 Caproylamine PE: A Versatile Tool for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE, is a functionalized phospholipid of significant interest in biomedical research and pharmaceutical development. Its unique structure, featuring a primary amine on the headgroup, allows for the covalent attachment of various molecules, making it a valuable component in targeted drug delivery systems, immunoassays, and studies of membrane biophysics. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, physicochemical properties, relevant experimental protocols, and its role in biological pathways.
Commercial Availability
This compound is a specialized lipid available from a select number of commercial suppliers catering to the research and pharmaceutical industries. High-purity (>99%) preparations are crucial for reproducible experimental outcomes. Key suppliers include:
-
Avanti Polar Lipids (A Croda International Plc Brand): A major supplier of high-purity lipids, offering this compound for research purposes.[1] Outside of the United States, their products are exclusively distributed by Merck KGaA, Darmstadt, Germany (which operates as MilliporeSigma in the U.S. and Canada).[1]
-
Xi'an ruixi Biological Technology Co., Ltd. & Ruixibiotech: These suppliers also list this compound, often highlighting its application in liposome formation for drug delivery.[2]
-
MedChemExpress: Provides this compound as a research chemical, describing it as an amine-functionalized lipid.[3]
Physicochemical Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The data presented below has been compiled from supplier specifications and publicly available chemical databases.
| Property | Value | Reference |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [1] |
| CAS Number | 110796-31-1 | [1] |
| Molecular Formula | C47H89N2O9P | [1] |
| Formula Weight | 857.191 g/mol | [1] |
| Exact Mass | 856.631 Da | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Physical State | Solid | |
| Solubility | Soluble in chloroform | |
| Hygroscopic | Yes | [1] |
| Light Sensitive | No | [1] |
Synthesis and Biosynthesis
Chemical Synthesis
The chemical synthesis of N-acylated phosphatidylethanolamines like this compound generally involves the acylation of the primary amine of a suitable phosphatidylethanolamine precursor. A common strategy involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) with an activated form of caproic acid, such as caproyl chloride or an N-hydroxysuccinimide (NHS) ester of caproic acid, in the presence of a non-nucleophilic base. Purification is typically achieved through chromatographic techniques to ensure high purity.
Biosynthesis of N-Acyl Phosphatidylethanolamines (NAPEs)
In biological systems, N-acyl phosphatidylethanolamines (NAPEs), the class of molecules to which this compound belongs, are synthesized from membrane phospholipids.[3] This process is a key step in the generation of bioactive N-acylethanolamines (NAEs), including the endocannabinoid anandamide. The biosynthesis is a two-step enzymatic pathway:
-
N-Acylation of Phosphatidylethanolamine (PE): An acyl group is transferred from the sn-1 position of a donor phospholipid to the primary amine of PE, forming NAPE. This reaction is catalyzed by N-acyltransferases.
-
Hydrolysis of NAPE: The NAPE molecule is then hydrolyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release the corresponding NAE and phosphatidic acid.
Experimental Protocols and Applications
This compound's utility stems from its functionalized headgroup, which allows for its incorporation into lipid bilayers while presenting a reactive amine for further modification.
Liposome Formulation for Drug Delivery
The primary amine of this compound can be used to attach targeting ligands, polymers such as polyethylene glycol (PEG) for increased circulation time, or therapeutic molecules. The positive charge of the molecule at physiological pH can also aid in the encapsulation of negatively charged therapeutics like siRNA and DNA.[2]
General Protocol for Liposome Preparation by Thin-Film Hydration:
-
Lipid Film Formation: The desired lipids, including this compound and other components like a neutral phospholipid (e.g., DOPC) and cholesterol, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.
-
Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size. This can be achieved by sonication or, more commonly, by extrusion through polycarbonate membranes with a specific pore size.
Characterization of Liposomes:
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge of the liposomes.
-
Encapsulation Efficiency: Quantified by separating the free drug from the liposome-encapsulated drug, followed by quantification of the encapsulated drug.
Competitive ELISA for CD1d Binding
This compound has been utilized as a competitor lipid in enzyme-linked immunosorbent assays (ELISAs) to study the binding of lipid antigens to CD1d molecules, which are involved in the presentation of lipid antigens to natural killer T (NKT) cells.
Experimental Workflow:
References
The Pivotal Role of Amine-Functionalized Phospholipids: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Executive Summary
Amine-functionalized phospholipids, a cornerstone of modern drug delivery and cellular biology research, offer a versatile platform for therapeutic and investigative applications. Their unique cationic nature at physiological pH facilitates the encapsulation and delivery of anionic payloads such as nucleic acids, making them indispensable tools in gene therapy and vaccine development. Beyond their role as delivery vehicles, these modified lipids are integral components of cellular membranes and participate in critical signaling pathways. This technical guide provides an in-depth exploration of the core functions of amine-functionalized phospholipids, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, application, and underlying biological mechanisms. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a deeper understanding and practical application of this important class of biomolecules.
Core Functions in Drug Delivery and Gene Transfection
Amine-functionalized phospholipids are primarily utilized for their ability to form cationic liposomes, which can efficiently complex with and deliver negatively charged molecules like DNA, mRNA, and siRNA into cells.[1] This process is central to the fields of gene therapy and mRNA-based vaccines.
The fundamental principle behind their efficacy lies in the electrostatic interaction between the positively charged amine groups of the phospholipids and the negatively charged phosphate backbone of nucleic acids.[2] This interaction leads to the condensation of the nucleic acid and the formation of a stable lipid-nucleic acid complex, often referred to as a "lipoplex."[1]
The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake through endocytosis.[1][2] Once inside the cell, the cationic lipids play a crucial role in destabilizing the endosomal membrane, a process known as endosomal escape. This allows the encapsulated cargo to be released into the cytoplasm, where it can exert its biological function.[3][4]
The efficiency of transfection is influenced by several factors, including the specific cationic lipid used, the lipid composition of the liposome, the ratio of lipid to nucleic acid, and the cell type being targeted.[5][6]
Key Amine-Functionalized Phospholipids in Research and Development
Several amine-functionalized phospholipids and other cationic lipids have been synthesized and are widely used in research and clinical applications. Some of the most common examples include:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A widely used cationic lipid known for its high transfection efficiency.[7][8]
-
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cholesterol-based cationic lipid that is often used in combination with other lipids to form stable and effective liposomes for gene delivery.[8][9]
-
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride): One of the first synthetic cationic lipids used for mRNA delivery.[10]
Role as Signaling Molecules
Beyond their synthetic applications in drug delivery, naturally occurring phospholipids with amine functionalities play critical roles as signaling molecules within the cell. These lipids are not merely structural components of the cell membrane but are active participants in a complex network of cellular communication that governs processes from cell survival to programmed cell death (apoptosis).
Phosphatidylserine (PS) and Apoptosis
Phosphatidylserine (PS) is a crucial phospholipid that, in healthy cells, is predominantly located in the inner leaflet of the plasma membrane.[11][12] A key event in the early stages of apoptosis is the translocation of PS to the outer leaflet of the cell membrane.[12][13] This exposure of PS on the cell surface acts as an "eat-me" signal, which is recognized by phagocytic cells, leading to the clearance of the apoptotic cell without inducing an inflammatory response.[13][14]
The signaling cascade leading to PS exposure is initiated by the activation of caspases, a family of proteases that are central to the apoptotic process. Activated caspases cleave and activate scramblases, enzymes that facilitate the bidirectional movement of phospholipids across the membrane, while simultaneously inactivating flippases, which are responsible for maintaining the asymmetric distribution of PS.[15][16]
dot
Caption: Phosphatidylserine signaling pathway in apoptosis.
Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate (S1P) is another critical signaling phospholipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[3][17] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[3][17] The binding of S1P to its receptors initiates downstream signaling cascades that are dependent on the specific receptor subtype and the G proteins to which they couple.[3][18] These pathways can include the activation of Ras/ERK, PI3K/Akt, and PLC signaling, leading to diverse cellular responses.[7][18]
dot
Caption: Overview of Sphingosine-1-Phosphate (S1P) signaling.
Quantitative Data Presentation
The physical characteristics and functional efficacy of amine-functionalized phospholipid formulations are critical parameters in their development and application. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of Cationic Liposomes
| Cationic Lipid Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DOTAP/DOPE/Cholesterol | ~150 | N/A | ~+30 | [19] |
| DOTAP/Cholesterol | 104.8 ± 20.7 | N/A | 6.4 ± 1.19 | [20] |
| Stearylamine/PC/Cholesterol | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | |
| DC-Cholesterol/DOPE | N/A | N/A | N/A | [8] |
| Cationic Lipid (IM21.7c) based | <100 | N/A | Positive | [4] |
Note: N/A indicates data not available in the cited sources. Values are presented as reported and may vary based on specific preparation methods and conditions.
Table 2: In Vitro Transfection Efficiency of Cationic Liposomes
| Cationic Lipid Reagent | Cell Line | Transfection Efficiency (%) | Reference(s) |
| Attractene™ | AGS | 29 | |
| X-tremeGENE HP™ | AGS | 36.9 | |
| Spermine-C14 Liposomes | 293T | High | [16] |
| DOPE:DOTAP | Various | Cell-dependent | |
| DOPE:DOTMA | Various | Cell-dependent | |
| Lipofectamine™ 2000 | 2E9 | High | [5] |
Note: Transfection efficiency is highly dependent on the cell line, nucleic acid payload, and experimental conditions.
Table 3: Drug/Nucleic Acid Encapsulation Efficiency
| Formulation | Encapsulated Agent | Encapsulation Efficiency (%) | Reference(s) |
| PEG-cationic liposomes | Low Molecular Weight Heparin | 90.3 ± 0.1 | [20] |
| Lipo-ATRA | All-trans retinoic acid | 93.7 ± 3.6 | |
| DOPE/DC-Chol LNPs | Luciferase mRNA | Optimized to 62 | [1] |
| Cationic LNPs | TdTomato-mRNA | >95 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and application of amine-functionalized phospholipid-based liposomes.
Protocol for Cationic Liposome Preparation using the Thin-Film Hydration Method
This method is a common and straightforward technique for preparing liposomes.[2][10]
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Organic solvent (e.g., chloroform or a chloroform-methanol mixture)
-
Hydration buffer (e.g., sterile, nuclease-free water or PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the cationic lipid and any helper lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[2][10]
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[2][10]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[10]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles or ULVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
dot
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aragenbio.com [aragenbio.com]
- 10. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 11. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 14. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 18:1 Caproylamine PE in Chloroform: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) in chloroform. While specific quantitative solubility data is not extensively published, this document compiles available information from various sources and outlines standard experimental protocols for its determination.
Core Concepts in Lipid Solubility
Lipids, as a class of molecules, are characterized by their general insolubility in polar solvents like water and high solubility in non-polar or weakly polar organic solvents.[1] Chloroform, a non-polar solvent, is widely recognized as an excellent solvent for a broad range of lipids.[1][2] The solubility of a specific lipid, such as this compound, is dictated by its molecular structure, including the length and saturation of its fatty acid chains and the nature of its headgroup.
Solubility of this compound in Chloroform
It is common practice in lipid chemistry to use co-solvents to enhance the solubility of certain lipids, particularly those with more complex or polar headgroups. For many phospholipids, a mixture of chloroform and methanol is a standard solvent system.[4] For instance, the related lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is soluble in a mixture of Chloroform:Methanol:Water (65:25:4) at 5 mg/mL.[5] Difficult-to-solubilize long-chain, saturated acidic lipids can often be dissolved in chloroform with the addition of a small amount of methanol (2%) and deionized water (0.5-1%).[6]
While this compound is expected to be readily soluble in chloroform, for applications requiring high concentrations or the complete absence of other solvents, empirical determination of its solubility is recommended.
Data Summary
As no specific quantitative data for the solubility of this compound in chloroform was found, a comparative data table cannot be provided. However, the qualitative solubility information is summarized below.
| Compound | Solvent | Solubility | Source |
| This compound | Chloroform | Soluble (provided in solution) | CymitQuimica[3] |
| General Lipids | Chloroform | Highly Soluble | University of Calgary[1] |
| DOPE (18:1 PE) | Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | Avanti Research[5] |
| Long-chain, saturated acidic lipids | Chloroform with 2% Methanol and 0.5-1% Water | Soluble | Avanti Research[6] |
Experimental Protocol: Determination of Lipid Solubility
For researchers needing to determine the precise solubility of this compound in chloroform, the following general protocol can be adapted.
Objective: To determine the saturation solubility of this compound in chloroform at a specified temperature.
Materials:
-
This compound
-
Anhydrous Chloroform
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) with an appropriate detector (e.g., ELSD or CAD)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of chloroform in a glass vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a high speed to pellet the undissolved lipid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated GC-MS or HPLC method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a lipid such as this compound in chloroform.
Caption: Workflow for determining the solubility of this compound in chloroform.
Signaling Pathways
This compound can be utilized in various research applications, including the formation of liposomes for drug delivery and as a component in studies of lipid-protein interactions.[7][8] For instance, it has been used as a competitor lipid in competitive ELISA assays to study the binding of lipids to CD1 molecules, which are involved in presenting lipid antigens to T cells.[8]
The diagram below illustrates a simplified logical flow of how this compound might be used in a competitive binding assay related to a signaling pathway.
Caption: Role of this compound in a competitive binding assay.
References
- 1. Ch26: Lipids [chem.ucalgary.ca]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. Phospholipides | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. This compound CAS:110796-31-1 - Ruixibiotech [ruixibiotech.com]
- 8. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Head Group Modified Lipids in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids, the fundamental building blocks of cellular membranes, are no longer viewed as passive structural components. Their intricate involvement in cellular processes, from signal transduction to membrane trafficking, has positioned them at the forefront of biomedical research. The ability to chemically modify the hydrophilic head groups of these lipids has unlocked a new era of possibilities, enabling the rational design of sophisticated tools for a myriad of research applications. This in-depth technical guide explores the core applications of head group modified lipids, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their use in targeted drug delivery, the elucidation of complex membrane biophysics, and their emerging role in diagnostics, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Applications in Targeted Drug Delivery
Head group modification of lipids has revolutionized the field of drug delivery by enabling the creation of "smart" nanocarriers that can navigate the complex biological environment and deliver therapeutic payloads to specific cells or tissues. These modifications address key challenges in drug delivery, such as poor drug solubility, rapid clearance from circulation, and off-target toxicity.[1]
Enhancing Circulation Time: The "Stealth" Effect
A major hurdle in systemic drug delivery is the rapid clearance of nanocarriers by the mononuclear phagocyte system (MPS). To overcome this, lipid head groups are often modified with biocompatible polymers, most notably polyethylene glycol (PEG). This process, known as PEGylation, creates a hydrophilic shield on the liposome surface that sterically hinders the binding of opsonin proteins, thereby evading recognition by macrophages and prolonging circulation time.[2] This "stealth" effect significantly increases the probability of the nanocarrier reaching its target site.
Active Targeting: Guiding Liposomes to their Destination
Beyond simply extending circulation time, head group modifications can be used to actively target liposomes to specific cells or tissues. This is achieved by conjugating targeting ligands to the lipid head groups. These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. Common targeting moieties include:
-
Antibodies and Antibody Fragments: Offer high specificity for their target antigens.
-
Peptides: Smaller than antibodies, they can offer good specificity and tissue penetration.
-
Small Molecules: Such as folate and transferrin, which bind to their respective receptors that are often upregulated in cancer cells.[3]
-
Aptamers: Single-stranded DNA or RNA molecules that can be engineered to bind to a wide range of targets with high affinity and specificity.
This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing side effects associated with its accumulation in healthy tissues.[1]
Stimuli-Responsive Liposomes: Triggered Drug Release
To further refine drug delivery, head group modified lipids can be designed to release their cargo in response to specific stimuli present in the target microenvironment. This "triggered release" mechanism ensures that the drug is released predominantly at the site of action. Examples include:
-
pH-Sensitive Liposomes: These liposomes are stable at physiological pH (7.4) but become destabilized in the acidic environment of tumors or endosomes, leading to drug release. This is often achieved by incorporating lipids with head groups that change their charge or conformation at low pH.
-
Enzyme-Responsive Liposomes: These are designed to be cleaved by enzymes that are overexpressed in the target tissue, leading to the disruption of the liposome and release of its contents.
Applications in Membrane Biophysics and Proteomics
Head group modified lipids are invaluable tools for studying the intricate world of biological membranes. By mimicking or altering the natural lipid environment, researchers can gain insights into the structure and function of membrane proteins and the physical properties of the lipid bilayer itself.
Investigating Lipid-Protein Interactions
The function of many membrane proteins is critically dependent on their interactions with specific lipids in the surrounding bilayer. Head group modified lipids can be used to probe these interactions in several ways:
-
Reconstituting Proteins in Defined Lipid Environments: Membrane proteins can be isolated and reconstituted into liposomes or nanodiscs composed of specific head group modified lipids. This allows researchers to study how different lipid head groups affect the protein's structure, stability, and activity.[4]
-
Photo-affinity Labeling: Lipids with photo-activatable cross-linking agents attached to their head groups can be used to identify lipid-binding proteins. Upon photo-activation, the lipid will covalently bind to any protein in close proximity, allowing for its subsequent identification by techniques such as mass spectrometry.
-
Fluorescence Spectroscopy: Lipids with fluorescent probes attached to their head groups can be used to study lipid-protein interactions through techniques like Förster Resonance Energy Transfer (FRET).
Studying Membrane Properties
The collective behavior of lipids in a bilayer determines its physical properties, such as fluidity, curvature, and permeability. Head group modifications can be used to systematically alter these properties and study their impact on membrane function. For example, lipids with bulky head groups can induce membrane curvature, while charged head groups can influence the electrostatic potential of the membrane surface.
Supported Lipid Bilayers (SLBs)
Head group modified lipids are also used to create supported lipid bilayers (SLBs) on solid substrates. These model membranes are widely used in various biophysical studies, including:
-
Studying cell adhesion and signaling at the membrane interface.
-
Investigating the interaction of proteins and drugs with membranes.
-
Developing biosensors.
Applications in Diagnostics and Biosensing
The ability to functionalize the surface of liposomes through head group modification has led to their development as versatile platforms for diagnostic and biosensing applications.
Targeted Imaging Agents
By encapsulating imaging contrast agents (e.g., fluorescent dyes, quantum dots, or magnetic nanoparticles) and decorating the liposome surface with targeting ligands, researchers can create highly specific probes for in vivo imaging techniques like fluorescence imaging, magnetic resonance imaging (MRI), and computed tomography (CT). These targeted imaging agents can be used for early disease detection, monitoring disease progression, and evaluating treatment response.
Biosensors
Liposomes functionalized with recognition elements (e.g., antibodies, aptamers) on their surface can be used as biosensors. When the target analyte binds to the recognition element, it can trigger a detectable signal, such as a change in fluorescence or the release of an encapsulated reporter molecule. These liposome-based biosensors offer high sensitivity and specificity for the detection of a wide range of analytes, from small molecules to proteins and pathogens.
Data Presentation
The following tables summarize key quantitative data from the literature on the applications of head group modified lipids.
Table 1: Influence of PEG-Lipid Acyl Chain Length on the Circulation Half-Life of Lipid Nanoparticles (LNPs)
| PEG-Lipid Acyl Chain Length | Circulation Half-life (hours) |
| C14 (Myristoyl) | 0.64 |
| C16 (Palmitoyl) | 2.18 |
| C18 (Stearoyl) | 4.03 |
Data adapted from a study on siRNA-containing lipid nanoparticles. The results demonstrate that increasing the acyl chain length of the PEG-lipid component leads to a longer circulation half-life.
Table 2: Physicochemical Properties and Drug Loading of a Troxerutin-Loaded Solid Lipid Nanoparticle (SLN) Formulation
| Parameter | Value |
| Particle Size (nm) | 140.5 ± 1.02 |
| Polydispersity Index (PDI) | 0.218 ± 0.01 |
| Zeta Potential (mV) | -28.6 ± 8.71 |
| Entrapment Efficiency (%) | Not Reported |
Data for an optimized troxerutin-loaded SLN formulation. The negative zeta potential suggests good colloidal stability.[4]
Table 3: Drug Release from Trastuzumab-Conjugated Liposomes with Different Head Groups Triggered by Low-Frequency Ultrasound (LFUS)
| Phospholipid Head Group | Calcein Release after 3 LFUS Pulses (%) |
| DPPC (Phosphatidylcholine) | 88.9 |
| DPPG (Phosphatidylglycerol) | 92.5 |
| DPPA (Phosphatidic acid) | 60.6 |
| DPPE (Phosphatidylethanolamine) | 69.8 |
This data shows the percentage of encapsulated calcein released from targeted liposomes composed of different phospholipids after exposure to low-frequency ultrasound. The results indicate that the head group composition significantly influences the sonosensitivity of the liposomes.[5]
Table 4: Encapsulation Efficiency and Drug Release of Doxorubicin-Loaded Cationic Liposomes
| Formulation | Encapsulation Efficiency (%) | Drug Release in 6 hours (%) | | :--- | :--- | | Optimized Cationic Liposome | 89 | 41 |
Data for an optimized doxorubicin-loaded cationic liposomal formulation containing 20% DOTAP and 3% DSPE-mPEG(2000). The high encapsulation efficiency and controlled release profile highlight the potential of this formulation for drug delivery.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving head group modified lipids.
Protocol 1: Preparation of Ligand-Targeted Liposomes by the Thin-Film Hydration Method
Objective: To prepare liposomes with a targeting ligand conjugated to the surface.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Head group modified lipid with a reactive group (e.g., DSPE-PEG-Maleimide)
-
Targeting ligand with a corresponding reactive group (e.g., a peptide with a terminal cysteine)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Lipid Film Formation: a. Dissolve the phospholipids, cholesterol, and DSPE-PEG-Maleimide in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired properties of the liposomes. b. Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids. b. The hydration process will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous size distribution.
-
Ligand Conjugation: a. Add the targeting ligand (with a terminal cysteine) to the liposome suspension. The maleimide groups on the liposome surface will react with the thiol groups of the cysteine to form a stable covalent bond. b. Incubate the reaction mixture for a specified time (e.g., overnight at 4°C) with gentle stirring.
-
Purification: a. Remove the un-conjugated ligand and any un-encapsulated material by passing the liposome suspension through a size exclusion chromatography column.
Protocol 2: Characterization of Liposomes: Size and Zeta Potential
Objective: To determine the size distribution and surface charge of the prepared liposomes.
Materials:
-
Liposome suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension with deionized water to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should be determined empirically to avoid multiple scattering effects.
-
Size Measurement (DLS): a. Transfer the diluted sample to a disposable cuvette. b. Place the cuvette in the DLS instrument. c. Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement. d. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which is a measure of the width of the size distribution.
-
Zeta Potential Measurement: a. Transfer the diluted sample to a specialized zeta potential cell. b. Place the cell in the instrument. c. The instrument will apply an electric field across the sample and measure the velocity of the liposomes using laser Doppler velocimetry. d. The zeta potential is then calculated from the electrophoretic mobility, which is a measure of the surface charge of the liposomes.
Protocol 3: In Vitro Cellular Uptake Assay
Objective: To quantify the uptake of fluorescently labeled liposomes by cells in culture.
Materials:
-
Fluorescently labeled liposomes (e.g., containing a lipophilic dye like DiI or DiD)
-
Target cells (e.g., cancer cell line)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: a. Seed the target cells in a multi-well plate at a suitable density and allow them to adhere and grow overnight.
-
Incubation with Liposomes: a. Remove the culture medium and wash the cells with PBS. b. Add fresh culture medium containing the fluorescently labeled liposomes at various concentrations to the wells. Include a control group of cells without liposomes. c. Incubate the cells with the liposomes for a specific period (e.g., 1-4 hours) at 37°C.
-
Washing: a. After incubation, remove the medium containing the liposomes and wash the cells several times with cold PBS to remove any non-internalized liposomes.
-
Quantification of Uptake:
-
Flow Cytometry: a. Detach the cells from the plate using Trypsin-EDTA. b. Resuspend the cells in PBS. c. Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.
-
Fluorescence Microscopy: a. Fix the cells with a suitable fixative (e.g., paraformaldehyde). b. Mount the coverslips on microscope slides. c. Observe the cells under a fluorescence microscope to visualize the cellular uptake of the liposomes. The uptake can be quantified by measuring the fluorescence intensity per cell using image analysis software.
-
Protocol 4: In Vivo Biodistribution Study of Radiolabeled Liposomes
Objective: To determine the tissue distribution of liposomes after intravenous administration in an animal model.
Materials:
-
Radiolabeled liposomes (e.g., labeled with a gamma-emitting radionuclide like 99mTc or a positron-emitting radionuclide like 64Cu)
-
Animal model (e.g., mice or rats)
-
Gamma counter or PET scanner
-
Anesthesia
-
Surgical tools for tissue dissection
Procedure:
-
Animal Preparation: a. Anesthetize the animals according to approved animal care protocols.
-
Administration of Radiolabeled Liposomes: a. Inject a known amount of the radiolabeled liposome suspension intravenously (e.g., via the tail vein).
-
Blood Sampling: a. At various time points post-injection (e.g., 1, 4, 24, 48 hours), collect blood samples from the animals.
-
Tissue Harvesting: a. At the final time point, euthanize the animals. b. Dissect and collect major organs and tissues of interest (e.g., liver, spleen, lungs, kidneys, heart, tumor). c. Weigh each tissue sample.
-
Radioactivity Measurement: a. Measure the radioactivity in the blood and tissue samples using a gamma counter. b. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Imaging (Optional): a. If a positron-emitting radionuclide is used, the biodistribution can be visualized and quantified non-invasively over time in the same animal using a PET scanner.
Protocol 5: Studying Lipid-Protein Interactions using Fluorescence Spectroscopy
Objective: To investigate the interaction between a membrane protein and head group modified lipids using intrinsic tryptophan fluorescence or extrinsic fluorescent probes.
Materials:
-
Purified membrane protein (with intrinsic tryptophan residues or labeled with a fluorescent probe)
-
Liposomes composed of head group modified lipids
-
Buffer solution
-
Fluorometer
Procedure:
-
Sample Preparation: a. Prepare a solution of the purified membrane protein in a suitable buffer. b. Prepare a suspension of the liposomes in the same buffer.
-
Fluorescence Measurements: a. Place the protein solution in a quartz cuvette in the fluorometer. b. Record the initial fluorescence emission spectrum of the protein. The excitation wavelength will depend on the fluorophore (e.g., ~295 nm for tryptophan). c. Titrate the protein solution with increasing concentrations of the liposome suspension. d. After each addition of liposomes, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis: a. Analyze the changes in the fluorescence properties of the protein upon addition of the liposomes. Changes in fluorescence intensity, emission maximum (wavelength shift), and fluorescence anisotropy can provide information about the binding of the protein to the liposomes and any conformational changes that may occur upon binding. b. The binding affinity (e.g., dissociation constant, Kd) can be determined by plotting the change in fluorescence as a function of the lipid concentration and fitting the data to a suitable binding model.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Conclusion
The ability to chemically modify the head groups of lipids has profoundly impacted biomedical research, providing investigators with an unprecedented toolkit to probe and manipulate biological systems. From the development of sophisticated drug delivery vehicles that can target specific cells and release their cargo in a controlled manner, to the creation of model membranes that allow for the detailed study of lipid-protein interactions, head group modified lipids are at the heart of many cutting-edge scientific endeavors. As our understanding of the intricate roles of lipids in health and disease continues to grow, so too will the innovative applications of these versatile molecules. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of head group modified lipids in their own work, ultimately contributing to the advancement of science and medicine.
References
- 1. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Tool Illuminates Cell Signaling Pathways Key to Disease | Technology Networks [technologynetworks.com]
- 6. A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
18:1 Caproylamine PE molecular weight and formula
An In-depth Technical Guide to 18:1 Caproylamine PE
Introduction
This compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid.[1] It belongs to the class of headgroup-modified lipids, where a caproylamine group is attached to the phosphoethanolamine headgroup.[2] This modification provides a primary amine functional group, making it a versatile tool for researchers in drug development, biochemistry, and biophysics for conjugating various molecules to lipid bilayers. This guide provides a comprehensive overview of its chemical properties, applications, and related experimental workflows.
Chemical and Physical Properties
This compound is characterized by its specific molecular structure, which dictates its physical and chemical behavior. The "18:1" designation refers to the two oleoyl acyl chains, each with 18 carbons and one double bond.[2] These unsaturated fatty acid tails contribute to the fluidity of lipid membranes into which this phospholipid is incorporated.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C47H89N2O9P | [1][3][4][5] |
| Molecular Weight | 857.19 g/mol | [1][3][4] |
| Exact Mass | 856.631 | [1] |
| CAS Number | 110796-31-1 | [1][3] |
| Purity | >99% (TLC) | [1] |
| Physical Form | Powder | |
| Storage Temperature | -20°C |
Percent Composition
| Element | Percentage |
| Carbon (C) | 65.86% |
| Hydrogen (H) | 10.47% |
| Nitrogen (N) | 3.27% |
| Oxygen (O) | 16.80% |
| Phosphorus (P) | 3.61% |
| Source:[1] |
Experimental Applications and Protocols
The presence of a terminal amine group on the caproyl linker makes this compound a valuable lipid for various bioconjugation techniques and assays.
Liposome and Nanoparticle Formulation
This compound is frequently used in the formulation of liposomes and lipid nanoparticles (LNPs) for targeted drug delivery.[6][7] The amine group can be used to attach targeting ligands, such as antibodies or peptides, to the surface of the liposome, enabling specific delivery to target cells or tissues.
Generalized Experimental Protocol for Liposome Formulation:
-
Lipid Film Hydration: Co-dissolve this compound with other structural lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer containing the therapeutic agent (e.g., mRNA, small molecule drug) to form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) of a desired diameter.
-
Surface Functionalization: Conjugate targeting ligands to the primary amine of the Caproylamine PE on the liposome surface using appropriate crosslinking chemistry (e.g., NHS esters).
-
Purification: Remove the unencapsulated drug and unconjugated ligands using techniques like size exclusion chromatography or dialysis.
Caption: Workflow for creating functionalized liposomes for targeted drug delivery.
Immunoassays and Antigen Presentation
This lipid has been utilized as a key component in immunological studies.
-
Competitive ELISA: It can serve as an indicator in competitive enzyme-linked immunosorbent assays (ELISA) to measure the binding affinities between glycolipid analogs and CD1d molecules on immune cells.
-
Artificial Antigen-Presenting Cells (aAPCs): this compound may be employed as a lipid antigen in the production of CD1d-Ig-based artificial antigen-presenting cells. These aAPCs are valuable tools for studying T-cell activation and immune responses.
Protein-Lipid Interaction Studies
The ability to anchor proteins and peptides to a lipid bilayer is crucial for studying membrane protein function and protein-lipid interactions. Maleimide-functionalized lipids are often used for this purpose, and Caproylamine PE provides a primary amine that can be modified to introduce such functionalities.[6]
Generalized Workflow for Protein Anchoring:
-
Amine Modification: The primary amine of this compound is first reacted with a bifunctional crosslinker (e.g., one with an NHS ester and a maleimide group).
-
Liposome/Nanodisc Assembly: The modified lipid is incorporated into a lipid bilayer, either as a liposome or a nanodisc.
-
Protein Conjugation: A protein or peptide containing a free thiol group (e.g., from a cysteine residue) is introduced and covalently couples to the maleimide group on the lipid headgroup.[6]
-
Biophysical Analysis: The resulting system, with the protein stably anchored to the membrane, can then be analyzed using various techniques like fluorescence spectroscopy or surface plasmon resonance to study its function and interaction with the membrane.[6]
Caption: Logical workflow for anchoring proteins to lipid membranes via this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. larodan.com [larodan.com]
- 4. This compound | CAS:110796-31-1 | AxisPharm [axispharm.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Stability Landscape: A Technical Guide to Storing Functionalized Lipids
For Researchers, Scientists, and Drug Development Professionals
The efficacy and reproducibility of lipid-based nanotechnologies, from drug delivery systems to diagnostic tools, are fundamentally reliant on the stability and integrity of their core components: functionalized lipids. Improper storage can lead to degradation, altering the physicochemical properties and biological activity of these critical molecules. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for a variety of functionalized lipids, detailed experimental protocols for stability assessment, and visual representations of relevant biological pathways to aid in the design and execution of robust and reliable research.
I. Core Principles of Functionalized Lipid Storage
The stability of functionalized lipids is influenced by a trifecta of factors: temperature, the chemical environment (solvent, pH), and exposure to oxygen and light. Understanding these factors is paramount to preserving the integrity of these molecules.
Temperature: In general, lower temperatures slow down chemical degradation processes such as hydrolysis and oxidation. For most functionalized lipids, especially those in formulated systems like liposomes and lipid nanoparticles (LNPs), refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. However, repeated freeze-thaw cycles can disrupt the structure of lipid assemblies and should be avoided.[1]
Solvent and pH: Lipids are often stored in organic solvents like chloroform or ethanol. It is crucial to use high-purity solvents and store them in glass containers with Teflon-lined caps to prevent leaching of impurities from plastics.[2][3] For aqueous dispersions of lipid-based nanoparticles, maintaining a neutral pH of around 7.0 is generally advisable to prevent acid or base-catalyzed hydrolysis of ester linkages common in many lipids.[4]
Inert Atmosphere: Unsaturated lipids, which contain one or more double bonds in their acyl chains, are particularly susceptible to oxidation. Storing these lipids under an inert atmosphere, such as argon or nitrogen, is a critical step to prevent the formation of lipid peroxides and other degradation products.[2][3]
Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective method to enhance the stability of lipid nanoparticles and liposomes. This process removes water, which is a key reactant in hydrolytic degradation. The addition of cryoprotectants, such as sucrose or trehalose, is often necessary to protect the nanoparticles during the freezing and drying process.
II. Storage Recommendations for Specific Functionalized Lipids
The optimal storage conditions can vary depending on the specific functionalization of the lipid. The following tables summarize the recommended storage conditions for various classes of functionalized lipids.
Table 1: Storage Conditions for Common Functionalized Lipids
| Lipid Type | Form | Recommended Temperature | Solvent/Buffer | Atmosphere | Special Considerations |
| Saturated Lipids (e.g., DSPC, DPPC) | Powder or Organic Solution | ≤ -16°C[2] | Chloroform or Ethanol[2] | Air | Stable as powder. Allow to reach room temperature before opening to prevent condensation.[2] |
| Unsaturated Lipids (e.g., DOPC, DOPE) | Organic Solution | -20°C ± 4°C[2] | Chloroform or Ethanol[2] | Inert (Argon or Nitrogen)[2] | Prone to oxidation. Avoid storing as a dry powder.[2][3] |
| PEGylated Lipids (e.g., DSPE-PEG2000) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | PEG chain can undergo slow degradation; monitor for changes in nanoparticle size and circulation time. |
| Cationic Lipids (e.g., DOTAP, DC-Chol) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Can be stored as a suspension at 4°C for shorter periods. |
| Fluorescently-Labeled Lipids (e.g., NBD-PE, Rhod-PE) | Organic Solution | -20°C, protected from light | Chloroform or Ethanol | Inert for unsaturated lipid portion | Photobleaching is a concern. Store in amber vials or wrapped in foil. |
| Biotinylated Lipids (e.g., DSPE-PEG-Biotin) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Biotin-streptavidin interaction is robust, but the lipid itself must be stored properly. |
| Targeting Ligand-Lipids (e.g., RGD-DSPE, Mannose-Chol) | Powder or Organic Solution | -20°C | Chloroform or Ethanol | Inert for unsaturated lipid portion | Stability of the targeting ligand should be considered. |
Table 2: Long-Term Stability of Formulated Functionalized Lipids
| Formulation | Storage Condition | Duration | Key Stability Parameters to Monitor | Reference |
| RGD-Modified Liposomes | 4°C (aqueous) | At least 1 month | Particle size | [5] |
| RGD-Modified Liposomes | -80°C (lyophilized) | Long-term | Particle size, drug loading | [1] |
| Fluorescently-Labeled Liposomes | 4°C (aqueous, protected from light) | Weeks to months | Dye leakage, particle size, fluorescence intensity | [6] |
| Cationic Lipid/DNA Complexes | 4°C (aqueous) or Frozen | Up to 90 days | Transfection efficiency | |
| Mannosylated Liposomes | 4°C (aqueous) | Not specified, but generally stable | Particle size, targeting efficiency | [7] |
| Biotinylated Liposomes | 4°C (aqueous) | Over 1 year (for some formulations) | Particle size, zeta potential | [8] |
III. Experimental Protocols for Stability Assessment
Regular assessment of the stability of functionalized lipids and their formulations is crucial. The following are detailed methodologies for key experiments.
A. Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles.
Methodology:
-
Sample Preparation:
-
Dilute the liposome or LNP suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.
-
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Select the appropriate laser wavelength and scattering angle.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (typically 3-5 runs of 10-15 measurements each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the z-average diameter (mean hydrodynamic diameter) and the PDI.
-
A PDI value below 0.3 is generally considered acceptable for monodisperse liposome populations.
-
B. Assessment of Lipid Degradation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates lipids based on their hydrophobicity. Degradation products, such as lysolipids and free fatty acids, will have different retention times compared to the intact lipid, allowing for their quantification.
Methodology:
-
Sample Preparation:
-
Extract the lipids from the nanoparticle formulation using a suitable solvent extraction method (e.g., Bligh-Dyer or Folch extraction).
-
Dry the extracted lipid film under a stream of nitrogen.
-
Reconstitute the lipid film in the mobile phase or a compatible solvent.
-
-
HPLC System and Column:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile, methanol) and water, often with additives like formic acid or ammonium acetate to improve peak shape.[9]
-
-
Detection:
-
Since most lipids lack a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is commonly used.[9][10] Mass spectrometry (MS) can also be coupled to the HPLC for identification and quantification of degradation products.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to the intact lipid and its degradation products by comparing their retention times and peak areas to those of known standards.
-
C. Evaluation of Lipid Oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be quantified spectrophotometrically.
Methodology:
-
Sample Preparation:
-
For lipid nanoparticle suspensions, the sample can often be used directly. For tissues or cells, a lysate needs to be prepared.[11]
-
-
Reagent Preparation:
-
Prepare a TBA solution (e.g., 0.67% w/v in water or a mixture of acetic acid and water).
-
Prepare an acidic solution (e.g., trichloroacetic acid or sodium acetate buffer at pH 4).[12]
-
-
Assay Procedure:
-
Measurement:
-
Quantification:
-
Create a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Calculate the concentration of TBARS in the sample based on the standard curve.
-
D. Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. Larger particles, such as liposomes, elute first, while smaller, unencapsulated molecules are retained in the pores of the chromatography resin and elute later.
Methodology:
-
Column Preparation:
-
Select a size exclusion column with an appropriate pore size to effectively separate the liposomes from the free drug or fluorescent dye. Sepharose and Sephadex are common choices.
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
-
Sample Application:
-
Carefully apply the liposome formulation to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the equilibration buffer and collect fractions of a defined volume.
-
-
Analysis of Fractions:
-
Quantify the amount of the encapsulated substance (e.g., drug, fluorescent dye) in each fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).
-
The liposomes will be present in the earlier fractions (void volume), while the free substance will be in the later fractions.
-
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = (Amount of substance in liposome fractions / Total amount of substance applied to the column) x 100.
-
IV. Visualization of Relevant Biological Pathways
The functionality of many lipid-based systems is intrinsically linked to their interaction with biological pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms.
Caption: Cationic Lipid-Mediated Gene Delivery Pathway.
Caption: RGD-Integrin Mediated Endocytosis Pathway.
Caption: Mannose Receptor-Mediated Internalization Pathway.
V. Conclusion
The successful development and application of functionalized lipid-based technologies hinge on the careful consideration of their storage and stability. By adhering to the principles outlined in this guide, researchers can minimize the risk of lipid degradation, ensuring the integrity and functionality of their materials. The provided experimental protocols offer a framework for robust stability testing, while the visualized biological pathways can inform the design of more effective and targeted lipid-based systems. A proactive and informed approach to the storage of functionalized lipids is an essential investment in the quality and reproducibility of scientific research in this dynamic field.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Preparation of RGD-modified Long Circulating Liposome Loading Matrine, and its in vitro Anti-cancer Effects [medsci.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The dendritic cell mannose receptor mediates allergen internalization and maturation involving notch 1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Liposome Preparation using 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of cationic liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE). This amine-functionalized lipid is particularly effective for the encapsulation and delivery of negatively charged therapeutic agents, such as siRNA, mRNA, and plasmid DNA.
Introduction
This compound is a cationic lipid featuring a phosphoethanolamine headgroup linked to two oleic acid tails, with a caproylamine functional group.[1][2][3] This primary amine group is positively charged at physiological pH, facilitating the electrostatic interaction and encapsulation of anionic molecules.[4] Cationic liposomes formulated with this compound are a promising non-viral vector for gene therapy and drug delivery applications, offering biocompatibility and the ability to efficiently deliver payloads into cells.
The protocol outlined below is based on the widely used thin-film hydration method followed by extrusion, a robust and reproducible technique for producing unilamellar liposomes with a controlled size distribution.[5][6]
Data Presentation
Characterization of liposomes is critical to ensure consistency and efficacy. The following table summarizes key quantitative parameters for cationic liposomes. Note that the specific values for a this compound formulation should be determined empirically.
| Parameter | Typical Range | Method of Analysis | Significance |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome population. |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry (LDV) | Confirms the cationic surface charge, which is crucial for binding anionic cargo and interacting with cell membranes. |
| Encapsulation Efficiency (%) | 40 - 90% | Spectrophotometry or Fluorometry (e.g., using a fluorescently labeled nucleic acid) | Quantifies the percentage of the therapeutic agent successfully encapsulated within the liposomes. |
Experimental Protocols
Materials and Equipment
-
This compound (MW: 857.2 g/mol )
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
Chloroform
-
Hydration Buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
-
Nitrogen or Argon gas stream
-
Vacuum pump
Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes using a molar ratio of this compound, DOPE, and cholesterol. A common starting point for cationic liposome formulations is a 1:1 molar ratio of cationic lipid to helper lipid.[7]
1. Lipid Film Formation:
a. In a round-bottom flask, dissolve the desired amounts of this compound, DOPE, and cholesterol in chloroform. A common molar ratio is 50:50 (this compound:DOPE) or 40:40:20 (this compound:DOPE:Cholesterol). b. Ensure the lipids are completely dissolved to form a clear solution. c. Attach the flask to a rotary evaporator. d. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (for oleic acid chains, this is low, so room temperature is often sufficient) to evaporate the chloroform. e. Continue rotation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[6] f. To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2-4 hours or overnight.
2. Hydration of the Lipid Film:
a. Pre-warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the pre-warmed hydration buffer to the flask containing the dried lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL). c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.
3. Liposome Sizing by Extrusion:
a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a glass syringe and pass it through the extruder a sufficient number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. c. The resulting liposome solution can be stored at 4°C.
Protocol 2: Encapsulation of Nucleic Acids
1. Preparation of Lipid/Nucleic Acid Complexes (Lipoplexes):
a. Dilute the cationic liposome suspension to the desired concentration in a suitable buffer. b. Dilute the nucleic acid (e.g., siRNA) in the same buffer. c. Add the nucleic acid solution to the liposome suspension and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. A common charge ratio of cationic lipid to anionic nucleic acid (N/P ratio) to start with is between 4:1 and 10:1.
Visualizations
Caption: Workflow for preparing cationic liposomes using the thin-film hydration and extrusion method.
Caption: Conceptual pathway for siRNA delivery and gene silencing using a cationic liposome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 110796-31-1 | BroadPharm [broadpharm.com]
- 4. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Caproylamine PE in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) is an amine-functionalized phospholipid that is gaining traction in the field of drug delivery.[1][2] Its unique chemical structure, featuring a phosphoethanolamine headgroup, two oleic acid tails, and a caproylamine functional group, imparts properties that are highly advantageous for the formulation of various drug delivery vehicles.[1][3] The primary amine group provides a positive charge, making it particularly suitable for encapsulating and delivering negatively charged therapeutic agents such as nucleic acids (siRNA, mRNA, and DNA).[2] Furthermore, its lipid nature allows for seamless integration into lipid bilayers, forming stable liposomes and lipid nanoparticles (LNPs).[1][4] These characteristics make this compound a versatile tool for researchers developing targeted therapies and advanced drug delivery systems.[4]
Key Applications
-
Nucleic Acid Delivery: The cationic nature of this compound facilitates the complexation and encapsulation of anionic nucleic acids, protecting them from degradation and enabling their delivery into cells.[2]
-
Targeted Drug Delivery: The amine group can be used as a reactive handle for the conjugation of targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues.
-
Liposome and Lipid Nanoparticle Formulation: It serves as a key structural component in the formation of stable liposomes and LNPs, influencing their physicochemical properties and in vivo performance.[1][4]
-
Immunological Research: this compound has been utilized as a control lipid in studies involving CD1d-mediated immune responses, highlighting its role in understanding lipid-protein interactions.[5]
Physicochemical Properties and Characterization
Formulations containing this compound are typically characterized by their size, polydispersity index (PDI), and zeta potential. These parameters are crucial for predicting the in vivo behavior, stability, and cellular uptake of the delivery system. Dynamic Light Scattering (DLS) is a standard technique for measuring these properties.
Table 1: Representative Physicochemical Properties of this compound-Containing Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-Cap-01 | DOPC:Cholesterol:this compound (50:40:10) | 120 ± 5 | 0.15 | +35 ± 3 | ~85 (siRNA) |
| Lipo-Cap-02 | DOPC:Cholesterol:DSPE-PEG2000:this compound (45:40:5:10) | 135 ± 7 | 0.12 | +28 ± 4 | ~82 (siRNA) |
Note: The data presented in this table are representative values based on typical results for similar cationic liposomal formulations and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Formulation of siRNA-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound for the encapsulation of siRNA using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
siRNA solution in RNase-free buffer (e.g., citrate buffer, pH 4.0)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DOPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids can be varied to optimize the formulation (e.g., DOPC:Cholesterol:this compound at 50:40:10).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 37-40°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the siRNA solution. The volume of the aqueous solution will depend on the desired final lipid concentration.
-
Rotate the flask gently in a water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To reduce the size of the MLVs, the liposome suspension can be subjected to probe sonication on ice. This step should be performed carefully to avoid degradation of the lipids and siRNA.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid transition temperature.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated siRNA by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Diagram of the Liposome Formulation Workflow:
Caption: Workflow for preparing siRNA-loaded liposomes.
Protocol 2: Characterization of Liposomes
1. Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility of the particles.
-
2. Encapsulation Efficiency Determination:
-
Method: Quantify the amount of siRNA encapsulated within the liposomes compared to the initial amount used.
-
Procedure:
-
Separate the liposomes from the unencapsulated siRNA using a suitable method (e.g., ultracentrifugation or spin column).
-
Lyse the liposomes using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.
-
Quantify the amount of siRNA in the lysed liposome fraction and the unencapsulated fraction using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated siRNA / Total amount of siRNA) x 100
-
Diagram of the Characterization Workflow:
Caption: Workflow for liposome characterization.
Cellular Uptake and Mechanism
The positive surface charge imparted by this compound is expected to promote electrostatic interactions with the negatively charged cell membrane, facilitating cellular uptake primarily through endocytosis. The exact endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) can be investigated using specific pharmacological inhibitors.
Diagram of the Cellular Uptake Pathway:
Caption: Proposed cellular uptake of cationic liposomes.
Conclusion
This compound is a valuable lipid for the development of drug delivery systems, particularly for nucleic acid-based therapeutics. Its amine functionality provides a positive charge for efficient encapsulation and cellular interaction. The protocols and information provided here offer a foundation for researchers to design and characterize their own this compound-based formulations for a wide range of biomedical applications. Further optimization of lipid ratios and formulation parameters will be necessary to tailor the delivery system to specific drugs and target tissues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS:110796-31-1 - Ruixibiotech [ruixibiotech.com]
- 3. Caproylamine PE | AxisPharm [axispharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. An immunostimulatory glycolipid that blocks SARS-CoV-2, RSV, and influenza infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Caproylamine PE in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) for the covalent conjugation of proteins, such as antibodies, to the surface of liposomes and lipid nanoparticles. This technique is pivotal for the development of targeted drug delivery systems, diagnostic reagents, and other advanced bioconjugates.
Introduction to this compound-Mediated Protein Conjugation
This compound is a functionalized phospholipid featuring a terminal primary amine group on a six-carbon spacer arm. This amine group serves as a reactive handle for the covalent attachment of proteins and other biomolecules to the surface of lipid bilayers. The 18:1 (oleoyl) acyl chains confer fluidity and stability to the liposomal membrane.
The primary strategy for protein conjugation to Caproylamine PE-containing liposomes involves amine-reactive crosslinking chemistry. Typically, carboxyl groups on the protein are activated to form a reactive ester, which then readily reacts with the primary amine of Caproylamine PE to form a stable amide bond. This method is widely employed due to its efficiency and the stability of the resulting conjugate.
A common and effective approach is the use of a two-step reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl groups on the protein (present on aspartic acid, glutamic acid, or the C-terminus), forming a highly reactive O-acylisourea intermediate. The addition of sulfo-NHS converts this unstable intermediate into a more stable, amine-reactive sulfo-NHS ester. This activated protein can then be incubated with the Caproylamine PE-containing liposomes, leading to the formation of a covalent amide linkage.
Applications in Targeted Drug Delivery
A significant application of this technology is the development of immunoliposomes for targeted cancer therapy. By conjugating monoclonal antibodies (mAbs) that recognize tumor-specific antigens to the surface of drug-loaded liposomes, the therapeutic payload can be selectively delivered to cancer cells, enhancing efficacy and reducing off-target toxicity.
One such target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers and is associated with a more aggressive disease phenotype.[1] Anti-HER2 antibodies, when conjugated to liposomes containing chemotherapeutic agents, can facilitate the targeted delivery of these agents to HER2-positive cancer cells.
Quantitative Data Summary
The efficiency of protein conjugation to liposomes is dependent on several factors, including the molar ratio of the reactants, pH, and incubation time. The following table summarizes typical experimental parameters and outcomes for the conjugation of a monoclonal antibody to liposomes containing this compound.
| Parameter | Value | Reference |
| Liposome Composition | ||
| Primary Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | [2] |
| Cholesterol | 55:40 (molar ratio with DSPC) | [2] |
| This compound | 1-5 mol% of total lipid | [2] |
| Reaction Conditions | ||
| Activating Agents | EDC and sulfo-NHS | [2] |
| Recommended Ligand to Lipid Molar Ratio | 1:10 | [2] |
| Reaction pH | 7.2-7.5 for conjugation | [2] |
| Conjugation Outcomes | ||
| Typical Conjugation Efficiency | 40-60% | Illustrative |
| Antibody per Liposome (approx. 100 nm) | 20-80 | Illustrative |
| Post-Conjugation Size Increase | 10-20 nm | Illustrative |
Note: The data in this table is compiled from established protocols for similar amine-reactive conjugations and product literature.[2] Researchers should optimize these conditions for their specific protein and liposome formulation.
Experimental Protocols
Preparation of Caproylamine PE-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid
-
Cholesterol
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine))
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is DOPC:Cholesterol:this compound at 54:45:1.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously.
-
The resulting multilamellar vesicles (MLVs) are then downsized by extrusion. Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.
-
Pass the MLV suspension through a 100 nm polycarbonate membrane 11-21 times.
-
The resulting SUV suspension can be stored at 4°C.
Two-Step EDC/sulfo-NHS Protein Conjugation
This protocol details the covalent conjugation of a protein (e.g., an antibody) to the surface of pre-formed Caproylamine PE-containing liposomes.
Materials:
-
Caproylamine PE-containing liposomes (from Protocol 4.1)
-
Protein (e.g., anti-HER2 mAb) in a suitable buffer (e.g., MES)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
MES buffer (pH 6.0)
-
PBS (pH 7.4)
-
Dialysis cassette (100 kDa MWCO) or size-exclusion chromatography column
Procedure:
Step 1: Activation of the Protein
-
Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.
-
To the protein solution, add EDC and sulfo-NHS. A 10-fold molar excess of EDC and sulfo-NHS over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
Immediately proceed to the next step to avoid hydrolysis of the sulfo-NHS ester.
Step 2: Conjugation to Liposomes
-
Add the activated protein solution to the Caproylamine PE-containing liposomes. A molar ratio of 1:10 (protein to reactive lipid) is a good starting point.[2]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris, to a final concentration of 50 mM.
Step 3: Purification of Immunoliposomes
-
Remove unconjugated protein and excess reagents by dialysis against PBS at 4°C overnight, with several buffer changes.
-
Alternatively, purify the immunoliposomes using size-exclusion chromatography. The larger immunoliposomes will elute before the smaller, unconjugated protein.
Characterization of Protein-Liposome Conjugates
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Purpose: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes before and after protein conjugation. A successful conjugation will result in an increase in size. Zeta potential measurements can confirm changes in surface charge.
2. Protein Conjugation Efficiency:
-
Method: Micro-BCA or Bradford protein assay.
-
Purpose: To quantify the amount of protein conjugated to the liposomes. The amount of protein in the purified immunoliposome sample is measured and compared to the initial amount of protein used in the conjugation reaction.
3. Confirmation of Conjugation:
-
Method: SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis).
-
Purpose: To visualize the protein-liposome conjugate. The conjugated protein will appear as a high molecular weight smear or will remain in the loading well, while the unconjugated protein will run at its expected molecular weight.
Signaling Pathway in Targeted Drug Delivery: HER2 Pathway
The conjugation of an anti-HER2 antibody to a drug-loaded liposome creates a targeted therapeutic agent. Upon administration, the immunoliposome circulates in the bloodstream and preferentially accumulates at the tumor site. The anti-HER2 antibody on the liposome surface binds to the HER2 receptor on cancer cells, triggering receptor-mediated endocytosis. The liposome is then internalized by the cancer cell and trafficked to the endo-lysosomal pathway. The acidic environment of the lysosome can help to destabilize the liposome, leading to the release of the encapsulated drug inside the cell, where it can exert its cytotoxic effects. This targeted delivery mechanism enhances the therapeutic index of the encapsulated drug.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Amine-Reactive Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive lipids, particularly aminophospholipids like phosphatidylethanolamine (PE) and its lysophospholipid counterpart, lysophosphatidylethanolamine (LPE), are crucial components of cellular membranes and are involved in a variety of essential cellular processes. These include membrane fusion and fission, protein folding, and cell signaling pathways such as autophagy.[1][2] The accurate quantification and identification of these lipid species are therefore of significant interest in both basic research and drug development.
Mass spectrometry (MS), coupled with liquid chromatography (LC), has become a primary tool for lipidomic analysis due to its high sensitivity and specificity.[3][4] However, the inherent chemical properties of certain lipids can present analytical challenges. Chemical derivatization of the primary amine group in lipids like PE can significantly enhance their ionization efficiency and improve chromatographic separation, leading to more reliable and sensitive detection by mass spectrometry.[5]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of amine-reactive lipids, with a focus on phosphatidylethanolamine. It includes protocols for sample preparation, derivatization using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and subsequent LC-MS/MS analysis. Additionally, quantitative data for PE and LPE species in human plasma are presented, and the role of PE in the autophagy signaling pathway is illustrated.
Quantitative Data Presentation
The following tables summarize the concentrations of various phosphatidylethanolamine (PE) and lysophosphatidylethanolamine (LPE) species as reported in human plasma. These values can serve as a reference for baseline levels in healthy individuals.
Table 1: Concentration of Phosphatidylethanolamine (PE) and Lysophosphatidylethanolamine (LPE) Species in Human Plasma
| Lipid Species | Concentration (μmol/L) | Reference |
| Total PE | 49.3 ± 11.2 | [6] |
| PE (34:2) | 5.8 ± 1.9 | [6] |
| PE (36:2) | 8.1 ± 2.1 | [6] |
| PE (38:4) | 7.9 ± 2.4 | [6] |
| Total LPE | 0.011 - 0.0115 | [6] |
| LPE (18:2) | 0.004485 | [7] |
| LPE (22:6) | 0.003249 | [7] |
| LPE (20:4) | 0.003020 | [7] |
Values are presented as mean ± standard deviation or as a range.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PE and LPE Species
| Lipid Class | LOD (μmol/L) | LOQ (μmol/L) | Reference |
| PE | 3.75 | - | [6] |
| LPE | - | 0.001 - 0.005 | [8] |
Signaling Pathway Visualization
Phosphatidylethanolamine plays a critical role in the process of autophagy, a cellular recycling mechanism essential for homeostasis.[2][9] The conjugation of PE to the protein LC3 (or Atg8 in yeast) is a key step in the formation of the autophagosome, the double-membraned vesicle that sequesters cellular components for degradation.[10][11]
Caption: Role of Phosphatidylethanolamine in Autophagy.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of amine-reactive lipids using derivatization followed by LC-MS/MS.
Caption: General workflow for amine-reactive lipid analysis.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a standard method for extracting total lipids from a plasma sample.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for derivatization or storage at -80°C.
Protocol 2: Derivatization of Amine-Reactive Lipids with Fmoc-Cl
This protocol describes the derivatization of the primary amine group of lipids like PE with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This derivatization enhances detection sensitivity in mass spectrometry.[12]
Materials:
-
Dried lipid extract
-
Acetonitrile
-
Borate buffer (2.5 mM, pH 10)
-
Fmoc-Cl solution (2.0 mM in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Vortex mixer
Procedure:
-
Resuspend the dried lipid extract in 600 µL of acetonitrile.
-
Add 400 µL of deionized water.
-
Add 100 µL of 2.5 mM borate buffer (pH 10).
-
Add 100 µL of 2.0 mM Fmoc-Cl solution.
-
Vortex the mixture and incubate at room temperature for 40 minutes.[12]
-
To stop the reaction and stabilize the Fmoc-derivatives, add 100 µL of 0.1 M HCl.[12]
-
The derivatized sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Derivatized Amine-Reactive Lipids
This protocol provides a general method for the analysis of Fmoc-derivatized PE and related lipids. Parameters may need to be optimized for specific instruments and lipid species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the lipids.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. For this, specific precursor-to-product ion transitions for each Fmoc-derivatized lipid of interest need to be determined.
-
Precursor Ion: The [M-H]⁻ ion of the Fmoc-derivatized lipid.
-
Product Ion: A common product ion for Fmoc-derivatized compounds is the fluorenylmethyl fragment. Specific product ions for different lipid species should be determined by direct infusion of standards.
-
Collision Energy: This will need to be optimized for each specific lipid and instrument but typically ranges from 20-40 eV.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Table 3: Example MRM Transitions for Fmoc-Derivatized PE Species
| Lipid Species (Fmoc-derivatized) | Precursor Ion (m/z) | Product Ion (m/z) |
| Fmoc-PE(16:0/18:1) | 962.6 | 221.1 (Fmoc fragment) |
| Fmoc-PE(18:0/20:4) | 1008.6 | 221.1 (Fmoc fragment) |
Note: The exact m/z values will depend on the specific fatty acid composition of the PE molecule.
Conclusion
The protocols and data presented provide a comprehensive guide for the mass spectrometric analysis of amine-reactive lipids, particularly phosphatidylethanolamine. Chemical derivatization with reagents like Fmoc-Cl is a powerful strategy to enhance the sensitivity and reliability of quantification. The provided methods, combined with the quantitative data and pathway information, will be a valuable resource for researchers in lipidomics, enabling a deeper understanding of the roles of these important lipids in health and disease.
References
- 1. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of plasma lysophosphatidylethanolamines (lyso-PE) by LC-MS/MS revealed a possible relation between obesity and lyso-PE in Japanese preadolescent children: The Hokkaido study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy Competes for a Common Phosphatidylethanolamine Pool with Major Cellular PE-Consuming Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
Application Notes and Protocols for Incorporating 18:1 Caproylamine PE into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and the ability to escape the endosome to deliver their cargo into the cytoplasm. 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amine-functionalized phospholipid that can be incorporated into LNP formulations. The primary amine group of this compound is expected to become protonated in the acidic environment of the endosome. This charge switch can facilitate the disruption of the endosomal membrane, promoting the release of the LNP's payload into the cytoplasm, a crucial step for the therapeutic effect of many encapsulated drugs.
These application notes provide a detailed protocol for the formulation of LNPs incorporating this compound, methods for their characterization, and expected performance metrics based on data from similar lipid formulations.
Data Presentation
The incorporation of this compound as a functional lipid can influence the physicochemical properties of LNPs. The following table summarizes expected quantitative data for LNPs formulated with an ionizable lipid, a helper lipid (such as DOPE), cholesterol, a PEGylated lipid, and with or without the inclusion of this compound. These values are representative and may vary depending on the specific formulation parameters.
| Formulation Component | Molar Ratio (Ionizable:Helper:Cholesterol:PEG:Functional) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP | 50:10:38.5:1.5:0 | 80 - 120 | < 0.2 | -5 to +5 | > 90% |
| This compound LNP | 45:10:38.5:1.5:5 | 90 - 140 | < 0.25 | +15 to +30 | > 85% |
| Optimized this compound LNP | 40:20:38.5:1.5:10 | 100 - 150 | < 0.2 | +20 to +40 | > 80% |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles by Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation with controlled particle size.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nucleic acid cargo (e.g., mRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, DMG-PEG 2000, and this compound in ethanol at a concentration of 10 mg/mL.
-
Vortex each solution until the lipids are fully dissolved.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 45:10:38.5:1.5:5 of Ionizable lipid:DOPE:Cholesterol:DMG-PEG 2000:this compound).
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to achieve the desired particle size (typically 2-12 mL/min).
-
Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of buffer, to remove the ethanol and unencapsulated nucleic acid.
-
-
Sterilization and Storage:
-
Recover the purified LNP suspension from the dialysis cassette.
-
Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 4°C.
-
Protocol 2: Characterization of Lipid Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter) and PDI at 25°C.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in 10 mM HEPES buffer or PBS (pH 7.4).
-
Transfer the diluted sample to a folded capillary cell.
-
Measure the electrophoretic mobility and calculate the zeta potential at 25°C.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency Quantification:
-
Method: RiboGreen assay (for RNA) or PicoGreen assay (for DNA).
-
Procedure:
-
Prepare a standard curve of the free nucleic acid in the appropriate buffer.
-
In a 96-well plate, add a small volume of the LNP suspension to two separate wells.
-
To one set of wells, add a solution of Triton X-100 (to lyse the LNPs and release the encapsulated nucleic acid).
-
Add the RiboGreen or PicoGreen reagent to all wells.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100
-
Protocol 3: In Vitro Endosomal Escape Assay
This protocol provides a qualitative assessment of endosomal escape using a Galectin-9 reporter assay.
Materials:
-
Cells stably expressing mCherry-Galectin-9.
-
LNP formulation encapsulating a fluorescently labeled cargo (e.g., Cy5-siRNA).
-
Cell culture medium and supplements.
-
Confocal microscope.
Procedure:
-
Seed the mCherry-Galectin-9 expressing cells in a glass-bottom dish suitable for microscopy.
-
Allow the cells to adhere overnight.
-
Treat the cells with the LNP formulation containing the fluorescent cargo at a predetermined concentration.
-
Incubate the cells for a specified time (e.g., 4-24 hours).
-
Wash the cells with PBS to remove excess LNPs.
-
Image the cells using a confocal microscope.
-
Observe the localization of the mCherry-Galectin-9 (red fluorescence). Punctate red fluorescence indicates the recruitment of Galectin-9 to damaged endosomal membranes, signifying endosomal escape.
-
Observe the localization of the fluorescent cargo (e.g., Cy5, far-red fluorescence). Diffuse cytosolic signal of the cargo confirms its release from the endosomes.
Visualizations
Application Notes and Protocols: 18:1 Caproylamine PE as a Lipid Antigen for CD1d Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. They recognize lipid antigens presented by the non-classical MHC class I-like molecule, CD1d. The activation of iNKT cells can lead to a rapid and potent release of a wide array of cytokines, influencing the downstream immune response. This makes the CD1d-iNKT cell axis a promising target for therapeutic interventions in cancer, infectious diseases, and autoimmune disorders.
18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a synthetic, amine-functionalized phospholipid. Due to its structural properties, it serves as an invaluable tool for researchers studying the interaction between lipid antigens and CD1d molecules. Specifically, this compound can bind to the antigen-binding groove of CD1d but, critically, it lacks the polar head group necessary to activate the T-cell receptor (TCR) of iNKT cells.[1] This characteristic makes it an ideal negative control and a competitive agent in various immunological assays designed to investigate the binding and presentation of activating lipid antigens.
These application notes provide a comprehensive overview of the use of this compound in studying the CD1d-mediated antigen presentation pathway. Detailed protocols for key experiments are provided to facilitate the design and execution of research in this area.
Data Presentation
The binding affinity of various lipids to CD1d molecules is a critical parameter in understanding their potential to elicit an iNKT cell response. The following table summarizes the reported 50% inhibitory concentration (IC50) values for relevant lipids in a competitive binding assay with a biotinylated reporter lipid. A higher IC50 value indicates weaker binding affinity.
| Lipid Antigen | CD1d Species | IC50 (nM) | Reference |
| Phosphatidylethanolamine (PE) | Human | > 800 | [2][3] |
| Phosphatidylethanolamine (PE) | Mouse | > 800 | [2][3] |
| α-Galactosylceramide (α-GalCer) | Human | 84 | [2][3] |
| α-Galactosylceramide (α-GalCer) | Mouse | 95 | [2][3] |
| GD3 Ganglioside | Human | 24 | [2][3] |
| GD3 Ganglioside | Mouse | 11 | [2][3] |
Experimental Protocols
Protocol 1: Competitive ELISA for Determining Lipid Antigen Binding to CD1d
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a test lipid antigen to CD1d by measuring its ability to compete with a known biotinylated lipid probe (e.g., 18:1 Biotinyl PE). This compound can be used as a competitor control in this assay.[1][3][4]
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human or mouse CD1d-Ig fusion protein
-
Goat anti-mouse IgG Fc-specific capture antibody
-
Test lipid antigen (e.g., a novel glycolipid)
-
This compound (as a competitor control)
-
18:1 Biotinyl PE (reporter lipid)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with 100 µL/well of goat anti-mouse IgG Fc antibody at a concentration of 2-5 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of PBST.
-
-
CD1d Capture:
-
Add 100 µL/well of recombinant CD1d-Ig fusion protein at a concentration of 1 µg/mL in PBS.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with 200 µL/well of PBST.
-
-
Blocking:
-
Block the plate by adding 200 µL/well of blocking buffer.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with 200 µL/well of PBST.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test lipid antigen and this compound in PBS.
-
In a separate plate or tubes, pre-incubate the serially diluted lipids with a constant concentration of 18:1 Biotinyl PE (e.g., 1 µg/mL) for 30 minutes at room temperature.
-
Add 100 µL of the lipid mixture to the corresponding wells of the CD1d-coated plate. Include wells with only 18:1 Biotinyl PE (maximum signal) and wells with no lipid (background).
-
Incubate overnight at 37°C to allow for binding competition.[1]
-
-
Detection:
-
Wash the plate five times with 200 µL/well of PBST.
-
Add 100 µL/well of Streptavidin-HRP diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of PBST.
-
-
Development and Measurement:
-
Add 100 µL/well of TMB substrate.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL/well of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the log of the competitor lipid concentration.
-
Determine the IC50 value, which is the concentration of the competitor lipid that inhibits 50% of the binding of the biotinylated reporter lipid.
-
Protocol 2: In Vitro NKT Cell Activation Assay
This protocol outlines a method to assess the ability of a lipid antigen to activate iNKT cells when presented by antigen-presenting cells (APCs). This compound is used as a negative control, as it binds to CD1d but does not stimulate iNKT cells.
Materials:
-
CD1d-expressing APCs (e.g., dendritic cells, macrophages, or a CD1d-transfected cell line)
-
iNKT cell line or hybridoma (e.g., mouse DN32.D3 or human Vα24-Jα18 expressing cells)
-
Test lipid antigen
-
This compound (negative control)
-
α-Galactosylceramide (α-GalCer; positive control)
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
ELISA kit for detecting relevant cytokines (e.g., IFN-γ, IL-2, IL-4)
-
Flow cytometer and antibodies for activation markers (e.g., CD69, CD25) if this is the chosen readout.
Procedure:
-
APC Preparation and Lipid Loading:
-
Plate CD1d-expressing APCs in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Prepare solutions of the test lipid, this compound, and α-GalCer at various concentrations in culture medium.
-
Add the lipid solutions to the APCs. The final concentration of lipids can range from 10 ng/mL to 1 µg/mL.
-
Incubate the APCs with the lipids for at least 4 hours (or overnight) at 37°C to allow for uptake and presentation on CD1d.
-
-
Co-culture with iNKT cells:
-
After the lipid loading incubation, add iNKT cells to the wells containing the APCs at a 1:1 or 2:1 (NKT:APC) ratio.
-
Co-culture the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assessment of iNKT Cell Activation:
-
Cytokine Measurement by ELISA:
-
After the co-culture period, carefully collect the culture supernatants from each well.
-
Perform an ELISA for the desired cytokines (e.g., IFN-γ, IL-4 for primary NKT cells; IL-2 for hybridomas) according to the manufacturer's instructions.
-
-
Activation Marker Expression by Flow Cytometry:
-
Gently harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against a T-cell marker (e.g., CD3) and an activation marker (e.g., CD69).
-
Analyze the cells by flow cytometry, gating on the iNKT cell population to determine the percentage of cells expressing the activation marker.
-
-
-
Data Analysis:
-
For ELISA data, generate a standard curve and calculate the concentration of cytokines in each sample. Plot the cytokine concentration against the lipid antigen concentration.
-
For flow cytometry data, determine the percentage of activated (e.g., CD69+) iNKT cells for each condition.
-
Mandatory Visualizations
Experimental Workflow for Competitive ELISA
References
- 1. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular identification of GD3 as a suppressor of the innate immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Creating Functionalized Lipid Bilayers with 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized lipid bilayers are indispensable tools in drug delivery, biosensor development, and fundamental cell membrane research. They provide a versatile platform for mimicking biological surfaces and immobilizing a wide array of molecules. 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) is an amine-functionalized phospholipid that serves as a powerful component for creating these active surfaces.[1][2] It incorporates two oleic acid tails, providing fluidity, and a primary amine on the headgroup, which acts as a chemical handle for covalent modification.[1][3]
This primary amine is readily accessible for reaction with various amine-reactive crosslinkers, most notably N-hydroxysuccinimide (NHS) esters.[4][] This reaction forms a stable, covalent amide bond, allowing for the straightforward attachment of proteins, peptides, antibodies, nucleic acids, and small molecules to the bilayer surface.[4][6] The inclusion of this compound in liposomes or planar lipid bilayers is particularly useful for applications in targeted drug delivery, where targeting ligands can be conjugated to the liposome surface, and in the creation of biocompatible sensor surfaces.[7][8]
Principle of Functionalization
The functionalization of bilayers containing this compound is based on a well-established bioconjugation chemistry. The primary amine (-NH₂) on the caproyl group of the lipid headgroup acts as a nucleophile. It attacks the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is a nucleophilic acyl substitution that results in the formation of a highly stable amide bond and the release of the NHS leaving group.[4][]
The reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[4][9] Buffers that do not contain primary amines, such as phosphate, borate, or HEPES, are required to prevent competition with the desired reaction.[4]
Experimental Protocols
Protocol 1: Formation of Amine-Functionalized Unilamellar Vesicles
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method. These vesicles can then be used for subsequent functionalization or to form planar supported lipid bilayers (SLBs).
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine the primary lipid and this compound in chloroform at the desired molar ratio (e.g., 95:5).
-
Film Formation: Transfer the lipid solution to a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the film under a gentle stream of nitrogen or argon gas for at least 1 hour, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the pre-warmed (above the lipid phase transition temperature) Hydration Buffer to the flask to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).
-
Vesicle Formation: Hydrate the lipid film by vortexing the flask for 15-30 minutes. The solution will become milky, indicating the formation of Multilamellar Vesicles (MLVs).
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Size Homogenization: Pass the MLV suspension through the extruder 11-21 times. This process yields a translucent solution of LUVs with a defined size.
-
Storage: Store the resulting amine-functionalized LUVs at 4°C. For long-term storage, it is recommended to use them within a few days.
Protocol 2: Covalent Conjugation of NHS-Ester Molecules to Vesicles
This protocol details the method for conjugating an NHS-ester activated molecule (e.g., fluorescent dye, biotin-NHS, or peptide-NHS) to the surface of the pre-formed amine-functionalized vesicles.
Materials:
-
Amine-functionalized LUVs (from Protocol 1)
-
NHS-ester activated molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.3). Note: Avoid amine-containing buffers like Tris.[10]
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification.
Procedure:
-
Reagent Preparation:
-
Dilute the amine-functionalized LUVs in the Reaction Buffer.
-
Prepare a fresh stock solution of the NHS-ester molecule in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the NHS-ester stock solution to the LUV suspension while gently vortexing. The molar ratio of NHS-ester to this compound should be optimized but can start in the range of 5:1 to 20:1.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted NHS-ester and byproducts by passing the vesicle suspension through a size-exclusion chromatography column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, purify the functionalized vesicles via dialysis against the storage buffer.
-
-
Characterization: Confirm successful conjugation using an appropriate method, such as fluorescence spectroscopy for a fluorescent label or a binding assay (e.g., with streptavidin) for a biotin label.
Data Presentation
Quantitative data should be organized for clarity and comparison. Below are example tables for experimental design and hypothetical results.
Table 1: Lipid Composition for Vesicle Formulation
| Lipid Component | Molar Percentage (%) | Stock Concentration | Volume for 10 µmol Total Lipid |
| DOPC | 95 | 10 mg/mL in Chloroform | 1.22 mL |
| This compound | 5 | 10 mg/mL in Chloroform | 52.4 µL |
Table 2: Recommended Conditions for NHS-Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for deprotonated primary amines.[4][11] |
| Buffer System | HEPES, Borate, Phosphate | Must be free of primary amines.[4] |
| Temperature | 4°C - Room Temperature | Room temperature is sufficient for most reactions.[4] |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress if possible.[4] |
| Molar Ratio (NHS:Amine) | 5:1 - 50:1 | Must be optimized for each specific molecule. |
Table 3: Example Quantitative Data - Effect of Molar Ratio on Surface Fluorescence
(This is hypothetical data for illustrative purposes)
| Molar Ratio (NHS-dye:Amine-lipid) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Conjugation Efficiency (%) |
| 5:1 | 15,430 | 850 | 35 |
| 10:1 | 28,910 | 1,230 | 65 |
| 20:1 | 45,200 | 2,100 | 88 |
| 50:1 | 46,150 | 2,500 | 90 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. stallardediting.com [stallardediting.com]
- 7. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Fluorescent Labeling with N-Functionalized Phosphoethanolamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-functionalized phosphoethanolamines as fluorescent probes in cellular and membrane research.
Introduction
N-functionalized phosphoethanolamines are powerful tools for investigating the structure, dynamics, and function of biological membranes. By conjugating a fluorophore to the headgroup of phosphoethanolamine, these lipid analogs can be incorporated into lipid bilayers, allowing for the direct visualization and quantification of various cellular processes. This document outlines the applications and detailed methodologies for using common N-functionalized phosphoethanolamine probes.
Fluorescent Probes and Their Properties
A variety of fluorophores can be conjugated to phosphoethanolamine, each with distinct spectral properties suitable for different applications. The choice of probe depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, and the nature of the biological question being addressed.
| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| NBD-PE | Nitrobenzoxadiazole | ~463 | ~536 | Membrane labeling, FRET donor, Lipid trafficking |
| Rhodamine-PE | Rhodamine | ~560 | ~583 | Membrane labeling, FRET acceptor, Membrane fusion assays |
| BODIPY-PE | Boron-dipyrromethene | ~500 | ~510 | Labeling lipid domains, Studies in membrane fluidity |
| Fluorescein-DHPE | Fluorescein | ~496 | ~519 | Lipid peroxidation assays, Measurement of lateral diffusion |
Application 1: General Membrane Labeling
Fluorescently labeled phosphoethanolamines readily insert into the plasma membrane of live cells and the lipid bilayers of artificial vesicles, providing a straightforward method for visualizing membrane morphology and dynamics.
Experimental Protocol: Labeling Live Adherent Cells with NBD-PE
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides appropriate for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 50-70%).
-
-
Probe Preparation:
-
Prepare a stock solution of NBD-PE in a suitable organic solvent (e.g., chloroform or ethanol) at a concentration of 1 mg/mL.
-
For labeling, dilute the NBD-PE stock solution in a serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final concentration of 1-5 µM.
-
-
Cell Labeling:
-
Wash the cells twice with a pre-warmed serum-free medium or buffer.
-
Incubate the cells with the NBD-PE labeling solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with a pre-warmed medium or buffer to remove unincorporated probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~460 nm, Emission: ~540 nm).
-
Experimental Workflow: Live Cell Membrane Labeling
Caption: Workflow for labeling live cell membranes with NBD-PE.
Application 2: Monitoring Lipid Peroxidation
Fluorescein-DHPE can be used to detect lipid peroxidation in cell membranes. The fluorescence of the fluorescein moiety is quenched upon reaction with lipid peroxyl radicals, providing a sensitive measure of oxidative stress.[1]
Experimental Protocol: Lipid Peroxidation Assay in Red Blood Cells using Fluorescein-DHPE
-
Cell Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation and wash three times with phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to the desired concentration.
-
-
Probe Labeling:
-
Prepare a stock solution of Fluorescein-DHPE in ethanol.
-
Add the Fluorescein-DHPE stock solution to the RBC suspension to a final concentration of 1-2 µM.
-
Incubate for 30 minutes at room temperature with gentle agitation, protected from light.
-
Wash the labeled RBCs three times with PBS to remove unincorporated probe.
-
-
Induction of Peroxidation:
-
Induce lipid peroxidation by adding an oxidizing agent, such as cumene hydroperoxide (100-500 µM), to the labeled RBC suspension.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence of the RBCs using a flow cytometer with an excitation wavelength of ~488 nm and an emission filter of ~520 nm.
-
A decrease in fluorescence intensity in the treated sample compared to an untreated control indicates lipid peroxidation.[1]
-
Signaling Pathway: Lipid Peroxidation and Cell Damage
Caption: Pathway of lipid peroxidation and its detection by Fluorescein-DHPE.
Application 3: Membrane Fusion Assay using FRET
Fluorescence Resonance Energy Transfer (FRET) between a donor (NBD-PE) and an acceptor (Rhodamine-PE) pair incorporated into separate vesicle populations can be used to monitor membrane fusion. Fusion results in the mixing of the lipid probes, leading to a change in FRET efficiency.[2]
Experimental Protocol: Liposome Fusion Assay
-
Liposome Preparation:
-
Prepare two populations of liposomes.
-
Donor Liposomes: Incorporate 1 mol% NBD-PE into the lipid mixture (e.g., POPC).
-
Acceptor Liposomes: Incorporate 1 mol% Rhodamine-PE into the lipid mixture.
-
Prepare unlabeled liposomes as a control.
-
A common composition for FRET liposomes is 99 mol% POPC, 0.5 mol% NBD-PE, and 0.5 mol% Rhodamine-PE in a single population, which is then mixed with an unlabeled population.[3][4]
-
-
Fusion Assay:
-
Mix the donor and acceptor liposome populations in a fluorometer cuvette.
-
Monitor the fluorescence of the NBD donor at ~530 nm while exciting at ~460 nm.
-
Induce fusion by adding a fusogenic agent (e.g., Ca²⁺ for liposomes containing phosphatidylserine, or polyethylene glycol).
-
Membrane fusion will lead to the intermixing of the donor and acceptor probes, resulting in an increase in FRET and a decrease in the donor's fluorescence emission.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Experimental Workflow: FRET-Based Membrane Fusion Assay
Caption: Workflow for a FRET-based membrane fusion assay.
Application 4: Investigating Lipid Rafts in Cell Signaling
N-functionalized phosphoethanolamines can be used to study the role of lipid rafts in signal transduction. For example, in phagocytosis mediated by Fcγ receptors (FcγR), the clustering of these receptors within lipid rafts is a critical initiating event.
Signaling Pathway: Fcγ Receptor Signaling and Lipid Raft Coalescence
Upon binding to opsonized particles, Fcγ receptors translocate to lipid rafts. This clustering facilitates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, initiating a downstream signaling cascade that leads to phagocytosis.[5][6] Ethanolamine plasmalogens, a class of phosphoethanolamine-containing lipids, have been shown to be important for the formation of lipid rafts and efficient phagocytosis.[7][8]
Caption: Fcγ Receptor signaling pathway involving lipid raft dynamics.
References
- 1. Fluoresceinated phosphoethanolamine for flow-cytometric measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spatial raft coalescence represents an initial step in Fc gamma R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Plasma Membrane Domains on IgG Fc Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Phagocytosis in Macrophages by Membrane Ethanolamine Plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Phagocytosis in Macrophages by Membrane Ethanolamine Plasmalogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 18:1 Caproylamine PE in the Study of Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Caproylamine PE, also known by its chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid invaluable for investigating specific lipid-protein interactions.[1] Its unique structure, featuring two oleic acid tails, a phosphoethanolamine headgroup, and a terminal primary amine introduced by the caproyl linker, allows for its application in various immunological and biophysical assays.[2] While broadly classified as an amine-functionalized lipid, its most prominent and well-documented application is in the study of the antigen-presenting molecule CD1d and its interaction with lipid antigens.
This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role as a control and competitive binding agent in the context of CD1d-mediated immune responses.
Application: A Tool for Elucidating CD1d-Glycolipid Interactions
The primary application of this compound is as a non-stimulatory control lipid in studies of CD1d-restricted natural killer T (iNKT) cell activation.[3] CD1d molecules are MHC class I-like glycoproteins that present lipid antigens to the T-cell receptors of iNKT cells, triggering a cascade of immune responses. Certain glycolipids, like the potent immunostimulatory α-Galactosylceramide (α-GalCer), bind to CD1d and activate iNKT cells.
This compound is structurally similar to the lipid portion of these activating antigens but lacks the crucial sugar moiety required for iNKT cell recognition and activation.[3] It does, however, bind to the hydrophobic pocket of the CD1d molecule.[3][4] This property makes it an ideal tool for:
-
Negative Control: To demonstrate that the observed immune activation is specific to the glycolipid antigen and not due to non-specific lipid effects.
-
Competitive Binding Assays: To determine the binding affinity and specificity of novel lipid ligands for CD1d by measuring their ability to compete with a known CD1d-binding lipid like this compound or its biotinylated counterpart.[3][4][5]
The following sections provide detailed protocols for a competitive ELISA, a common method for studying these interactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related reagents in a competitive ELISA for CD1d binding, as compiled from various studies.
| Parameter | Value | Application Context | Source |
| Coating Antibody | |||
| Goat anti-mouse IgG1 | 3 - 10 µg/mL | Immobilization of CD1d:Ig fusion protein | [4][5] |
| CD1d Protein | |||
| hCD1d:mIgG or mCD1d:mIgG dimer | 1 - 5 µg/mL | Capturing lipid antigens | [4][5] |
| Reporter Lipid | |||
| 18:1 Biotinyl PE | 1 - 2 µg/mL | Detection of available CD1d binding sites | [3][4][6] |
| Competitor Lipid | |||
| This compound | Serially diluted | Unlabeled competitor to establish baseline competition | [3][5][6] |
| Test Glycolipids | Serially diluted | To determine their binding affinity for CD1d | [4][7] |
| Detection Reagent | |||
| HRP-labeled Avidin/Streptavidin | Varies (follow manufacturer's instructions) | Binds to biotinylated reporter lipid for signal generation | [4][7] |
| Binding Kinetics (Contextual) | |||
| Ki of unlabeled PE for CD1d | 1.46 µM | Competitive ELISA | [5] |
| Ki of α-GalCer for CD1d | 0.097 µM | Competitive ELISA | [5] |
| IC50 of GD3 for hCD1d | 24 nmol/L | Competitive ELISA | [6] |
| IC50 of GD3 for mCD1d | 11 nmol/L | Competitive ELISA | [6] |
Experimental Protocols
Protocol 1: Competitive ELISA for CD1d-Lipid Binding
This protocol details a competitive enzyme-linked immunosorbent assay (ELISA) to measure the binding affinity of a test lipid for CD1d by its ability to compete with the binding of a biotinylated reporter lipid.
Materials:
-
This compound (for establishing a baseline)
-
Test lipid antigen(s)
-
Recombinant human or mouse CD1d:IgG fusion protein (e.g., hCD1d:mIgG dimer)[4]
-
Goat anti-mouse IgG Fc gamma antibody[5]
-
High-binding 96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Assay diluent/blocking buffer (e.g., 1% BSA in PBS)
-
HRP-labeled Avidin or Streptavidin
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with goat anti-mouse IgG Fc antibody (e.g., 100 µL of 3-10 µg/mL in 0.1 M NaHCO₃, pH 9.6) overnight at 4°C.[5]
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
CD1d Capture:
-
Competitive Binding:
-
Prepare serial dilutions of your test lipid and the unlabeled this compound (as a control competitor) in PBS.
-
In a separate plate or tubes, prepare the competition mixture by adding the serially diluted competitor lipids to a solution of 18:1 Biotinyl PE (at a fixed concentration, e.g., 1-2 µg/mL in PBS).[4][7]
-
Immediately add 100 µL of the competition mixture to the corresponding wells of the CD1d-coated plate.
-
Incubate overnight (or for at least 8 hours, as lipid loading can be slow) at 37°C.[4][5]
-
-
Detection:
-
Wash the plate three to five times with PBST.
-
Add 100 µL of HRP-labeled Avidin/Streptavidin (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log concentration of the competitor lipid.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the biotinylated lipid binding).
-
Visualizations
Signaling Pathway Diagram
Caption: CD1d-mediated antigen presentation and the role of this compound.
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA of CD1d-lipid binding.
References
- 1. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 18:1 Caproylamine PE Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and storage of 18:1 Caproylamine PE liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound liposomes?
A1: The primary stability concerns for this compound liposomes can be categorized into two main types:
-
Physical Instability: This includes aggregation (clumping) and fusion of liposomes, leading to an increase in particle size and loss of unilamellarity. It can also involve the leakage of encapsulated contents.
-
Chemical Instability: This refers to the degradation of the lipid components. The two main pathways are hydrolysis of the ester bonds in the phospholipid backbone and oxidation of the double bond in the 18:1 (oleoyl) acyl chain.[1][2]
Q2: How does pH affect the stability of this compound liposomes?
A2: The caproylamine headgroup contains a primary amine, making the liposome's surface charge highly dependent on the pH of the surrounding buffer.[3][4] The pKa of the amino group of phosphatidylethanolamine (PE) in a lipid bilayer is approximately 9.6.[5] The primary amine of caproylamine is expected to have a similar pKa.
-
At pH values below the pKa (e.g., pH 4.0-7.4): The amine group is protonated (-NH3+), resulting in a cationic surface charge. This positive zeta potential generally promotes colloidal stability due to electrostatic repulsion between liposomes.
-
At pH values approaching or exceeding the pKa (e.g., pH > 8.5): The amine group becomes deprotonated (-NH2), reducing the surface charge. This loss of electrostatic repulsion can lead to liposome aggregation and fusion.[4]
Q3: What are the optimal storage conditions for this compound liposomes?
A3: For short-term storage (up to one week), it is recommended to store this compound liposomes at 4°C in a neutral or slightly acidic buffer (pH 6.5-7.4).[6] Avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion and leakage of encapsulated contents.[6] For long-term storage, freeze-drying (lyophilization) in the presence of a cryoprotectant (e.g., sucrose or trehalose) is the preferred method.[7]
Q4: Why is the 18:1 (oleoyl) chain a potential source of instability?
A4: The 18:1 (oleoyl) acyl chain contains a single double bond, which is susceptible to oxidation.[1] Oxidation can lead to the formation of lipid peroxides, which can alter the physical properties of the membrane, increasing its permeability and leading to leakage.[2] To mitigate this, it is advisable to use degassed buffers and/or include an antioxidant in the formulation if oxidation is a concern.[1]
Troubleshooting Guides
Issue 1: Liposome Aggregation During or After Preparation
Symptoms:
-
Visible particulate matter or cloudiness in the liposome suspension.
-
A significant increase in the Z-average diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High pH | At a pH near or above the pKa of the caproylamine headgroup (~9.6), the surface charge is neutralized, leading to a loss of electrostatic repulsion and subsequent aggregation.[4] | Maintain the pH of the buffer at 7.4 or below. Use a buffer with sufficient capacity to resist pH shifts. |
| High Ionic Strength | High salt concentrations can screen the surface charge of the liposomes, reducing the repulsive forces between them and promoting aggregation. | Use a buffer with a physiological ionic strength (e.g., 150 mM NaCl). If high salt is required for an application, consider including a PEGylated lipid (e.g., 1-5 mol%) for steric stabilization. |
| Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at bridging negatively charged counter-ions and promoting the aggregation of cationic liposomes.[8] | If possible, avoid buffers containing high concentrations of divalent cations. The addition of a chelating agent like EDTA can help mitigate this effect.[8] |
| Insufficient Hydration/Extrusion Temperature | If the lipids are not fully hydrated or extruded above their phase transition temperature, poorly formed or aggregated vesicles can result. | Ensure the hydration and extrusion steps are performed at a temperature above the main phase transition temperature (Tc) of the lipid mixture. |
Issue 2: Leakage of Encapsulated Material
Symptoms:
-
Low encapsulation efficiency.
-
A time-dependent decrease in the encapsulated cargo, as measured by techniques like fluorescence spectroscopy (e.g., calcein leakage assay).[9]
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Lipid Hydrolysis | The ester bonds in the phospholipid backbone can undergo hydrolysis, forming lysolipids and free fatty acids. Lysolipids act as detergents and can destabilize the bilayer, causing leakage.[1] This process is accelerated by high temperatures and acidic/basic conditions.[1][10] | Store liposomes at 4°C and in a buffer with a pH between 6.5 and 7.4.[6] Prepare fresh liposomes for critical experiments. |
| Lipid Oxidation | Oxidation of the 18:1 acyl chain can disrupt membrane packing and increase permeability.[2] | Prepare liposomes using degassed buffers. Protect the formulation from light and consider adding a lipid-soluble antioxidant like α-tocopherol. |
| Osmotic Mismatch | If the osmolarity of the external buffer does not match the internal buffer, water will move across the membrane, causing the liposomes to swell or shrink, which can induce leakage. | Ensure that the buffer used for hydration and any subsequent dialysis or buffer exchange steps is iso-osmotic with the solution containing the encapsulated material. |
| Interactions with Formulation Components | Certain molecules, including some buffers or active pharmaceutical ingredients, can interact with the lipid bilayer and increase its permeability. | Evaluate the compatibility of all formulation components with the liposome membrane. A leakage assay can be used to screen for destabilizing agents. |
Issue 3: Poor Results in Conjugation Reactions
Symptoms:
-
Low efficiency when attempting to conjugate molecules (e.g., proteins, peptides) to the caproylamine headgroup.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Reaction pH | Many common amine-reactive crosslinkers, such as NHS esters, have optimal reactivity in a slightly alkaline pH range (7.2-8.5).[11] However, at higher pH values, the hydrolysis of the NHS ester also increases, and liposome aggregation can occur. | Perform the conjugation reaction at a pH between 7.2 and 8.0. This provides a sufficient concentration of deprotonated amine groups for the reaction to proceed without significantly compromising liposome stability or crosslinker hydrolysis. |
| Electrostatic Repulsion | If the molecule to be conjugated is also positively charged at the reaction pH, electrostatic repulsion can prevent it from approaching the cationic liposome surface, thus hindering the reaction.[12] | Increase the ionic strength of the reaction buffer to screen the surface charges. This can reduce electrostatic repulsion and promote the reaction. However, be mindful that high salt can also cause aggregation. |
| Steric Hindrance | The molecule to be conjugated may be sterically hindered from accessing the amine groups on the liposome surface. | Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. |
| Crosslinker Hydrolysis | Amine-reactive crosslinkers like NHS esters are susceptible to hydrolysis in aqueous solutions.[11][12] | Use a freshly prepared solution of the crosslinker. Perform the reaction promptly after adding the crosslinker to the liposomes. |
Experimental Protocols & Data
Table 1: Representative Stability Data for Cationic Liposomes
The following table presents illustrative data on how key parameters can change over time for a cationic liposome formulation stored under different conditions. Note: These are representative values and may not directly reflect the performance of your specific this compound formulation.
| Storage Condition | Time Point | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | % Encapsulated Calcein |
| 4°C, pH 7.4 | Day 0 | 105.2 | 0.11 | +45.3 | 100 |
| Day 7 | 108.9 | 0.13 | +44.1 | 96 | |
| Day 30 | 115.4 | 0.18 | +42.5 | 88 | |
| 25°C, pH 7.4 | Day 0 | 105.2 | 0.11 | +45.3 | 100 |
| Day 7 | 145.8 | 0.25 | +35.7 | 81 | |
| Day 30 | 350.1 (aggregated) | 0.45 | +25.1 | 62 | |
| 4°C, pH 9.0 | Day 0 | 106.1 | 0.12 | +15.2 | 100 |
| Day 1 | 250.6 (aggregated) | 0.38 | +5.8 | 91 |
Protocol: Assessing Physical Stability using Dynamic Light Scattering (DLS)
This protocol outlines a time-course study to monitor the physical stability of liposomes.
-
Preparation: Prepare your this compound liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion).
-
Initial Measurement (T=0): Immediately after preparation, dilute a small aliquot of the liposome suspension in the storage buffer to an appropriate concentration for DLS analysis. Measure the Z-average diameter and Polydispersity Index (PDI).
-
Storage: Aliquot the remaining liposome suspension into sterile, sealed vials. Store them under the desired conditions (e.g., 4°C, 25°C).
-
Time-Point Measurements: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage. Allow it to equilibrate to room temperature.
-
Analysis: Gently mix the vial and perform DLS measurements as in step 2.
-
Data Evaluation: Plot the Z-average diameter and PDI as a function of time for each storage condition. A significant increase in either parameter indicates aggregation and physical instability.[13]
Protocol: Assessing Membrane Integrity via Calcein Leakage Assay
This fluorescence-based assay measures the leakage of encapsulated content from liposomes.[9][14]
-
Liposome Preparation: Prepare the this compound liposomes by hydrating the lipid film with a solution of self-quenching calcein (e.g., 50-100 mM) in an appropriate buffer (e.g., HEPES, pH 7.4).
-
Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).[14] Elute with an iso-osmotic buffer.
-
Assay Setup: In a 96-well plate, add the purified calcein-loaded liposomes to the buffer corresponding to the stability condition being tested (e.g., different pH, temperature).
-
Fluorescence Measurement: Measure the initial fluorescence (F₀) using a plate reader (Excitation: ~495 nm, Emission: ~515 nm).
-
Incubation: Incubate the plate under the desired experimental conditions for a set period.
-
Time-Point Fluorescence Measurement: At various time points, measure the fluorescence (Fₜ).
-
Maximum Fluorescence (F_max): At the end of the experiment, add a lytic agent (e.g., Triton X-100) to each well to completely disrupt the liposomes and release all encapsulated calcein. Measure the maximum fluorescence (F_max).[9]
-
Calculation: Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100
Visualizations
Caption: DLS workflow for assessing physical stability.
References
- 1. encapsula.com [encapsula.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Formation of pH-sensitive cationic liposomes from a binary mixture of monoalkylated primary amine and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. encapsula.com [encapsula.com]
- 10. protocols.io [protocols.io]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with 18:1 Caproylamine PE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with 18:1 Caproylamine PE. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a phospholipid with a primary amine group at the terminus of the headgroup.[1][2] This amine group serves as a reactive handle for conjugating various molecules, such as proteins, peptides, antibodies, and fluorescent dyes, to the surface of liposomes.[3][4] The dioleoyl (18:1) acyl chains provide fluidity to the lipid bilayer.
Q2: I am observing very low conjugation efficiency between my NHS-ester activated molecule and liposomes containing this compound. What are the potential causes?
Several factors can contribute to low conjugation efficiency in NHS ester-amine coupling reactions. The most common issues include:
-
Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis, a competing reaction with the desired aminolysis (reaction with the amine).[5][6] The rate of hydrolysis is highly dependent on pH.[7]
-
Incorrect Reaction pH: The pH of the reaction buffer is a critical parameter.[5] For efficient conjugation, the pH should be high enough to deprotonate the primary amine of the caproylamine PE, making it nucleophilic, but not so high that it excessively accelerates the hydrolysis of the NHS ester.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the this compound for reaction with the NHS ester, thereby reducing the conjugation efficiency.
-
Poor Quality or Degradation of Reagents: The purity and stability of both the this compound and the NHS-ester activated molecule are crucial. Improper storage can lead to degradation. This compound should be stored at -20°C.[8]
-
Steric Hindrance: The accessibility of the amine group on the liposome surface can be a limiting factor. The presence of other bulky molecules or a high density of surface components can sterically hinder the conjugation reaction.
-
Inaccurate Quantification of Lipids or the Molecule to be Conjugated: Incorrect molar ratios of reactants can lead to suboptimal conjugation.
Q3: What is the optimal pH for conjugating an NHS ester to this compound-containing liposomes?
The optimal pH for NHS ester-amine coupling is a balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[7] A common starting point is a phosphate, borate, or carbonate buffer at pH 8.0-8.5.[7][9]
Q4: Can I use PBS as my reaction buffer?
Standard phosphate-buffered saline (PBS) is typically at a pH of 7.4. While the reaction can proceed at this pH, the rate may be slower compared to a slightly more alkaline pH. If using PBS, consider adjusting the pH to the higher end of the recommended range (around 8.0-8.5) to improve efficiency.
Q5: How can I assess the stability of my NHS ester?
The hydrolysis of an NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.[7] It is recommended to use freshly prepared solutions of the NHS-ester activated molecule for conjugation.
Q6: Are there alternative conjugation chemistries I can use with liposomes?
Yes, several other conjugation strategies can be employed for liposomes, depending on the available functional groups on your molecule of interest and the desired linkage. Some alternatives include:
-
Maleimide-thiol coupling: This involves reacting a maleimide-functionalized lipid with a molecule containing a free sulfhydryl (thiol) group.[10][11]
-
Carbodiimide chemistry: This can be used to couple a carboxyl group on a lipid to a primary amine on a molecule, or vice versa, using activators like EDC and NHS.[3]
-
Click chemistry: This involves reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for highly efficient and specific conjugation.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and corresponding solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | NHS ester hydrolysis | Prepare the NHS-ester activated molecule solution immediately before use. Avoid prolonged exposure to aqueous environments, especially at high pH. |
| Incorrect reaction pH | Optimize the reaction pH within the 7.2-8.5 range. Prepare fresh buffer and verify the pH before starting the reaction. | |
| Presence of primary amine buffers | Use non-amine-containing buffers such as phosphate, borate, or carbonate. Avoid Tris buffer. | |
| Degraded this compound | Ensure the lipid has been stored correctly at -20°C.[8] If in doubt, use a fresh vial. | |
| Inconsistent conjugation efficiency | Variability in liposome preparation | Standardize the liposome preparation protocol, including lipid film hydration, extrusion, and purification steps. |
| Inaccurate reactant concentrations | Carefully quantify the concentration of your liposomes (and thus the accessible amine groups) and the molecule to be conjugated. | |
| Conjugate instability | Hydrolysis of the resulting linkage (less common for amide bonds) | The amide bond formed is generally very stable.[12] If instability is observed, re-evaluate the characterization methods. |
Experimental Protocols
Protocol 1: Liposome Formulation with this compound
This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical formulation might include a structural phospholipid (e.g., DSPC), cholesterol, and 1-5 mol% of this compound.
-
-
Thin Film Formation:
-
Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., 50 mM sodium borate, pH 8.5) by vortexing or gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the transition temperature of the lipid mixture.
-
Pass the MLV suspension through the extruder 11-21 times to form SUVs of a defined size.
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: NHS Ester Conjugation to this compound Liposomes
This protocol provides a general guideline for conjugating an NHS-ester activated molecule to pre-formed liposomes containing this compound.
-
Reagent Preparation:
-
Prepare the liposome suspension containing this compound in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5).
-
Dissolve the NHS-ester activated molecule in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
While gently stirring, add the desired molar excess of the NHS ester stock solution to the liposome suspension. A typical starting point is a 5 to 20-fold molar excess of the NHS ester relative to the this compound.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if the molecule is light-sensitive.
-
-
Quenching the Reaction:
-
To quench any unreacted NHS ester, add a solution of a primary amine such as Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted molecule, quenched NHS ester, and byproducts by size exclusion chromatography or dialysis against an appropriate storage buffer.
-
Visualizations
Caption: Experimental workflow for liposome preparation and conjugation.
Caption: Reaction pathways in NHS ester-amine coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Preventing Aggregation of Lipid Nanoparticles (LNPs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs), specifically focusing on preventing aggregation of formulations containing 18:1 Caproylamine PE.
FAQs and Troubleshooting Guides
Q1: My LNPs containing this compound are aggregating immediately after formulation. What are the likely causes?
A1: Immediate aggregation of LNPs formulated with the cationic lipid this compound is often due to suboptimal formulation parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: this compound is a cationic lipid with a primary amine head group. The pH of your formulation buffer is critical. At a pH significantly below the pKa of the amine group, the lipid becomes protonated, leading to a high positive surface charge. While necessary for encapsulating negatively charged cargo like nucleic acids, an excessively low pH can cause instability and aggregation.[1][2][3][4]
-
Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer around the LNPs. This reduces the electrostatic repulsion between the positively charged nanoparticles, leading to aggregation.
-
Lipid Concentration: High concentrations of lipids during the formulation process increase the frequency of particle collisions, which can promote aggregation.
-
Mixing and Flow Rates: In microfluidic mixing systems, the flow rate ratio of the lipid and aqueous phases is crucial. Imbalanced flow rates can lead to improper mixing and the formation of larger, unstable particles prone to aggregation.
Q2: My LNPs look stable initially but aggregate during storage. How can I improve their long-term stability?
A2: Aggregation during storage is a common challenge. Several factors can influence the long-term stability of your LNP formulation:
-
Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce phase separation of lipids and ice crystal formation, leading to irreversible aggregation.[5][6][7] If freezing is necessary, the use of cryoprotectants is essential.
-
Inappropriate Buffer Composition: The choice of buffer can impact stability. For instance, phosphate buffers can sometimes cause issues during freezing. Consider using alternative buffers like Tris or citrate, but be aware that citrate ions can sometimes promote aggregation.
-
Suboptimal Lipid Ratios: The molar ratio of the different lipid components (cationic lipid, helper lipids like DSPC and cholesterol, and PEG-lipid) is critical for stability. An insufficient amount of PEG-lipid can lead to a lack of steric hindrance, allowing particles to approach each other and aggregate.
-
Light Exposure: Some lipids can be sensitive to light, leading to degradation and subsequent LNP destabilization. It is good practice to store LNP formulations protected from light.[8]
Q3: What is zeta potential, and what is a desirable value for stable LNPs containing this compound?
A3: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle, and it is a key indicator of the stability of a colloidal dispersion.[]
-
High Magnitude Zeta Potential: For cationic LNPs formulated with this compound, a high positive zeta potential (typically > +30 mV) in the acidic formulation buffer indicates strong electrostatic repulsion between particles, which generally leads to a stable dispersion with minimal aggregation.[2][10]
-
Near-Neutral Zeta Potential: After buffer exchange to a neutral pH (e.g., PBS pH 7.4) for in vitro or in vivo applications, the zeta potential will decrease to a near-neutral value. This is desirable to reduce toxicity and interaction with serum proteins.
Q4: How do helper lipids and PEG-lipids contribute to preventing aggregation?
A4: Helper lipids and PEG-lipids play crucial roles in LNP stability:
-
Helper Lipids (e.g., DSPC, Cholesterol): These lipids contribute to the structural integrity of the LNP. Cholesterol, for example, can modulate the fluidity of the lipid bilayer, which is important for overall stability.[7] The appropriate ratio of helper lipids is essential to ensure a well-formed and stable nanoparticle.
-
PEG-Lipids: Polyethylene glycol (PEG)-conjugated lipids are included in LNP formulations to provide a "steric barrier" on the surface of the nanoparticles.[7][11] This hydrophilic layer prevents the close approach of nanoparticles, thereby inhibiting aggregation. The molar percentage of the PEG-lipid is a critical parameter to optimize; typically, it is around 1.5 mol%.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for preventing LNP aggregation.
Table 1: Effect of pH on LNP Stability
| pH Range | Observation | Recommendation |
| < 4.0 | Potential for excessive positive charge, leading to instability and aggregation.[1][4] | Optimize the pH to be sufficiently below the pKa for cargo loading but avoid excessively acidic conditions. |
| 4.0 - 6.0 | Generally optimal for the formulation of LNPs with ionizable/cationic lipids, promoting efficient encapsulation of nucleic acids. | This is a good starting range for formulation. |
| > 7.0 | The cationic charge of this compound will be reduced, which is good for the final formulation's biocompatibility but can lead to aggregation if the LNPs are not properly stabilized by other means (e.g., PEGylation) during storage at neutral pH.[7] | Buffer exchange to a neutral pH should be performed carefully after initial formulation and stabilization. |
Table 2: Effect of Ionic Strength on LNP Stability
| Ionic Strength | Observation | Recommendation |
| Low (< 10 mM) | Maximizes electrostatic repulsion between particles, promoting stability. | Use low ionic strength buffers during formulation and for dilution when measuring zeta potential.[12] |
| High (> 150 mM) | Compresses the electrical double layer, reducing electrostatic repulsion and increasing the likelihood of aggregation.[7] | Avoid high salt concentrations in the formulation and storage buffers. |
Table 3: Effect of Cryoprotectants on LNP Stability during Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Observation |
| Sucrose | 10% - 20% | Significantly reduces aggregation and maintains particle size after freeze-thaw cycles.[5][6][8][13][14][15] |
| Trehalose | 10% - 20% | Also highly effective at preventing aggregation and preserving LNP integrity during freezing and lyophilization.[5][16] |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement
Objective: To determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the LNP suspension as a measure of size and size distribution, which are critical indicators of aggregation.
Materials:
-
LNP suspension
-
Appropriate buffer for dilution (e.g., the formulation buffer or 1x PBS)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation:
-
Allow the LNP suspension to equilibrate to room temperature.
-
Gently mix the suspension by inverting the vial several times. Avoid vortexing to prevent shear-induced aggregation.
-
Dilute a small aliquot of the LNP suspension in the filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by achieving a stable count rate (typically between 150 and 500 kcps). A starting dilution of 1:100 is often suitable.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
-
Select or create a measurement protocol in the software, specifying the dispersant (e.g., water or PBS) and its properties (viscosity, refractive index).
-
Set the measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
The software will report the Z-average diameter (in nm) and the PDI.
-
A low PDI value (ideally < 0.2) indicates a monodisperse sample with a narrow size distribution. An increasing Z-average and PDI over time are indicative of aggregation.
-
Protocol 2: Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement
Objective: To measure the surface charge of the LNPs, which is a key predictor of their colloidal stability.
Materials:
-
LNP suspension
-
Low ionic strength buffer for dilution (e.g., 0.1x PBS or 10 mM NaCl)[12][17]
-
ELS instrument (often integrated with a DLS system)
-
Disposable folded capillary cells
Procedure:
-
Sample Preparation:
-
Dilute the LNP suspension in a low ionic strength buffer. High ionic strength can lead to an underestimation of the true zeta potential.[12] A similar dilution factor as for DLS (e.g., 1:100) is a good starting point.
-
-
Instrument Setup:
-
Select the zeta potential measurement mode in the instrument software.
-
Ensure the correct dispersant and cell type are selected in the protocol.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell using a syringe, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.
-
-
Data Analysis:
-
The instrument will report the mean zeta potential (in mV).
-
For cationic LNPs containing this compound, a value > +30 mV in the formulation buffer is generally indicative of good stability.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Experimental workflow for LNP characterization.
References
- 1. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. fluidimaging.com [fluidimaging.com]
- 8. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Technical Support Center: Optimizing 18:1 Caproylamine PE for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 18:1 Caproylamine PE for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell-based assays?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amine-functionalized phospholipid.[1][2] Due to its cationic nature at physiological pH, it interacts with negatively charged cell membranes.[3][4] This property makes it useful in applications such as liposome formation for drug delivery, studying lipid-protein interactions, and as a tool in immunology research to understand lipid antigen presentation by molecules like CD1d.[5][6][] It can also be used as a control lipid in certain immunological assays.[8][9]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: The optimal concentration is highly dependent on the cell type, assay duration, and specific application. A good starting point is to perform a dose-response experiment. Based on general use for similar cationic lipids, a broad range of 1 µM to 50 µM is a reasonable starting point for initial range-finding experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is often soluble in organic solvents.[10] A common method is to dissolve it in a solvent like ethanol or chloroform, evaporate the solvent under a stream of nitrogen, and then resuspend the resulting lipid film in an aqueous buffer (like PBS or cell culture media) by vortexing or sonication to create a lipid dispersion or liposomes.[11] For detailed steps, refer to the Experimental Protocols section below.
Q4: Can this compound be cytotoxic?
A4: Yes, cationic lipids can be cytotoxic, especially at higher concentrations.[4][12] This is often due to disruption of the cell membrane's integrity.[12][13] It is crucial to determine the maximum non-toxic concentration for your specific cell line and assay duration by performing a cytotoxicity assay.
Troubleshooting Guide
Issue 1: High Levels of Cell Death or Unexpected Cytotoxicity
Q: I'm observing significant cell death even at low concentrations. What could be wrong?
A: Unexpected cytotoxicity can arise from several factors.
-
Uneven Lipid Dispersion: Poorly dispersed lipid aggregates can lead to localized high concentrations, causing cell death. Ensure your lipid solution is homogenous. Sonication or extrusion can help create smaller, more uniform vesicles.[14]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to cationic lipids. You may need to screen a wider, lower range of concentrations (e.g., 0.1 µM to 10 µM).
-
Incubation Time: Longer exposure times increase the likelihood of cytotoxicity. Consider reducing the incubation time with the lipid.
-
Solvent Toxicity: If using an organic solvent to prepare the stock, ensure all solvent is evaporated before resuspending in aqueous buffer. Residual solvent can be highly toxic to cells.[11]
Issue 2: Poor Solubility or Precipitation in Media
Q: My this compound solution is cloudy or forms a precipitate when added to my cell culture media. How can I fix this?
A: Solubility issues are common with lipids in aqueous environments.
-
Improper Preparation: The most common cause is inadequate dispersion. When preparing the lipid from a dried film, ensure the buffer is warmed to slightly above the lipid's phase transition temperature and that you vortex or sonicate sufficiently to form a stable suspension.[11][15]
-
Serum Components: Components in fetal bovine serum (FBS) can interact with lipids, causing aggregation. Try preparing the lipid dispersion in a serum-free medium first, adding it to the cells, and then introducing serum-containing media after an initial incubation period.
-
Use of a Carrier Lipid: Formulating this compound with a neutral "helper" lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can improve stability and reduce cytotoxicity.[4] A 1:1 molar ratio is a common starting point.
Issue 3: Inconsistent or Non-Reproducible Assay Results
Q: My results vary significantly between experiments. What are the potential sources of this variability?
A: Consistency is key in cell-based assays.
-
Lipid Preparation: Prepare a fresh lipid dispersion for each experiment. Lipid suspensions can change properties (e.g., aggregate) over time, even when stored at 4°C.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[16]
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are at a consistent confluency at the start of each experiment.[17]
-
Pipetting Technique: When adding the lipid suspension to wells, mix gently to ensure even distribution without disturbing the cell monolayer.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Optimization
| Assay Type | Suggested Starting Range (µM) | Key Considerations |
| Cytotoxicity Assay (e.g., MTT, LDH) | 0.1 - 100 | Essential to establish a non-toxic working range for your cell line. |
| Signaling Pathway Activation | 1 - 25 | Effect may be rapid; short incubation times (e.g., 30 min - 6 hours) are often sufficient. |
| Lipid Uptake / Membrane Interaction | 5 - 50 | May require fluorescently labeled lipids for accurate measurement. |
| Immunological Assays (e.g., CD1d binding) | 0.5 - 20 | Concentration depends on the affinity for the receptor and the presence of competing lipids.[5][18] |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity | Lipid concentration too high; uneven dispersion; sensitive cell line. | Perform dose-response; improve sonication/vortexing; reduce incubation time. |
| Precipitation in Media | Poor lipid dispersion; interaction with serum. | Re-prepare lipid solution ensuring full hydration; add to serum-free media initially. |
| Inconsistent Results | Variable lipid prep; inconsistent cell culture practices. | Prepare fresh lipid solution for each experiment; use consistent cell passage and density. |
| No Biological Effect | Concentration too low; insufficient incubation time. | Increase concentration; perform a time-course experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Lipid Film Hydration)
-
Aliquot Lipid: Start with this compound in a chloroform solution. In a sterile glass tube, aliquot the desired amount of the lipid stock.
-
Evaporate Solvent: Gently evaporate the chloroform under a stream of dry nitrogen gas. This will leave a thin lipid film on the bottom of the tube.
-
Dry Under Vacuum: To remove any residual solvent, place the tube in a desiccator under a high vacuum for at least 1-2 hours.
-
Hydration: Add the appropriate volume of sterile, warm (e.g., 37°C) aqueous buffer (e.g., PBS or serum-free media) to the dried lipid film to achieve the desired stock concentration (e.g., 1 mM).
-
Dispersion: Vortex the tube vigorously for 5-10 minutes. The solution may appear cloudy, which indicates the formation of multilamellar vesicles.
-
Sonication (Optional but Recommended): For a more uniform dispersion of small unilamellar vesicles (SUVs), sonicate the suspension. Use a bath sonicator for 10-20 minutes or a probe sonicator (with caution to avoid overheating) until the solution becomes clearer.
-
Sterilization: Filter the final lipid dispersion through a 0.22 µm syringe filter if sterile conditions are critical for a long-term experiment. Note that this may remove larger lipid aggregates.
-
Use Immediately: It is best to use the lipid preparation immediately for consistent results.
Protocol 2: Determining Optimal Concentration via Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a 2X concentrated serial dilution of your this compound stock solution in complete culture medium. A typical range would be from 200 µM down to 0.2 µM.
-
Treat Cells: Remove the old medium from the cells and add an equal volume of the 2X lipid dilutions to the wells (this results in a 1X final concentration). Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of the buffer used for lipid suspension) wells.
-
Incubate: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Perform MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO or another suitable solvent.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analyze Data: Calculate cell viability as a percentage relative to the untreated control. The optimal concentration for your experiments will be the highest concentration that shows minimal (e.g., <10%) cytotoxicity.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential mechanism of cationic lipid interaction with a cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. liposomes.ca [liposomes.ca]
- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular identification of GD3 as a suppressor of the innate immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. An immunostimulatory glycolipid that blocks SARS-CoV-2, RSV, and influenza infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipides | CymitQuimica [cymitquimica.com]
- 11. Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™ [sigmaaldrich.com]
- 12. Cationic Nanoparticles Induce Nanoscale Disruption in Living Cell Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 18:1 Caproylamine PE in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 Caproylamine PE and encountering solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon diluting the organic stock solution into an aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. If a higher concentration is necessary, consider preparing a lipid dispersion or using a carrier protein. |
| The drastic change in solvent polarity is causing the lipid to "crash out" of solution.[1] | Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion.[2][1] | |
| The pH of the aqueous buffer is not optimal for solubility. | Empirically test a range of pH values for your buffer system. For some lipids, solubility increases with a change in pH.[2] | |
| The prepared working solution is cloudy or contains visible particulates. | Incomplete dissolution of the this compound. | Briefly sonicate the final working solution to break up small aggregates. Gentle warming (not to exceed 37°C) may also aid in dissolution. |
| The organic solvent used for the stock solution was not anhydrous. | Always use fresh, anhydrous, high-purity DMSO or ethanol to prepare stock solutions.[1] | |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium over time. | Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%). |
| Adsorption of the lipophilic compound to plasticware. | Consider using low-binding microplates for your assays.[3] Including a low concentration of a non-ionic surfactant or a carrier protein like BSA may also help prevent adsorption. | |
| Low or no biological activity observed. | The actual concentration of solubilized this compound is lower than calculated due to incomplete dissolution or precipitation. | After preparing the working solution, centrifuge it at high speed and measure the concentration of the supernatant to determine the actual soluble concentration. |
| Degradation of the lipid. | Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a phospholipid. Like other lipids with long acyl chains, it is amphipathic, possessing a hydrophilic head group and a hydrophobic tail.[4] Its long oleoyl (18:1) chains contribute to its overall hydrophobic nature, leading to poor solubility in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its lipophilic nature, a high-purity, anhydrous organic solvent is recommended for preparing a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO) and ethanol.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the high hydrophobicity of the molecule, which will likely result in poor solubility and the formation of a suspension or precipitate.[2] Preparing a concentrated stock solution in an appropriate organic solvent is the preferred first step.[2]
Q4: How can I prevent this compound from precipitating when I add it to my aqueous buffer or cell culture medium?
A4: To prevent precipitation, it is advisable to use a co-solvent approach. Prepare your final dilution by adding the organic stock solution to the aqueous medium slowly while vortexing or stirring.[1] This helps to rapidly disperse the lipid and prevent localized high concentrations that can lead to precipitation. Also, ensure the final concentration of the organic solvent is as low as possible (e.g., <0.5%) to avoid solvent-induced artifacts in your experiment.
Q5: What is the Critical Micelle Concentration (CMC) of this compound?
Q6: How should I store my this compound stock solution?
A6: Stock solutions should be stored in a tightly sealed vial, protected from light, at -20°C or -80°C. To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Quantitative Data on Solubility
While specific quantitative solubility data for this compound is not widely published, the following table provides an illustrative example of how solubility might be affected by different buffer conditions. These values are hypothetical and should be determined empirically for your specific experimental setup.
| Buffer Condition | Hypothetical Maximum Soluble Concentration (µM) | Observations |
| Phosphate Buffered Saline (PBS), pH 7.4 | 5 | Forms a cloudy suspension at higher concentrations. |
| PBS with 0.5% DMSO, pH 7.4 | 50 | Clear solution is achievable with proper mixing. |
| Tris Buffer, pH 8.5 | 10 | Slightly improved solubility compared to neutral pH. |
| Citrate Buffer, pH 6.0 | 2 | Reduced solubility at acidic pH. |
| PBS with 0.1% BSA | 25 | BSA can act as a carrier, improving apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If undissolved particles remain, briefly sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of the Stock Solution into an Aqueous Buffer
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If present, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. avantiresearch.com [avantiresearch.com]
minimizing non-specific binding in 18:1 Caproylamine PE experiments
Welcome to the technical support center for minimizing non-specific binding (NSB) in experiments involving 18:1 Caproylamine Phosphatidylethanolamine (PE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assays and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is 18:1 Caproylamine PE, and why is it prone to non-specific binding?
A1: this compound is a chemically modified phosphatidylethanolamine (PE) lipid. The "18:1" denotes the oleoyl acyl chain, which is monounsaturated. The "Caproylamine" refers to a six-carbon chain terminating in a primary amine, attached to the PE headgroup. At physiological pH, this primary amine is protonated, conferring a net positive charge to the headgroup. This positive charge can lead to non-specific electrostatic interactions with negatively charged molecules such as proteins, nucleic acids, and acidic lipids, which is a primary cause of high background and false-positive results in binding assays.[1][2]
Q2: What are the main types of non-specific interactions I should be concerned about?
A2: There are two primary types of non-specific interactions to consider:
-
Electrostatic Interactions: These occur between the positively charged caproylamine headgroup and negatively charged surfaces or biomolecules.[1] These interactions are sensitive to the salt concentration and pH of the buffer.[3][4]
-
Hydrophobic Interactions: These can occur between the hydrophobic 18:1 acyl chain of the lipid and hydrophobic patches on proteins or other surfaces.[5] These interactions are often disrupted by non-ionic surfactants.[6]
Q3: What are the most common experimental setups where NSB with this compound is a problem?
A3: NSB can be a significant issue in a variety of assays, including:
-
Liposome-Protein Binding Assays: Where proteins or other molecules non-specifically adhere to the surface of liposomes containing this compound.
-
Pull-Down Assays: If this compound is immobilized on beads or surfaces, proteins can bind non-specifically to the lipid itself or the support matrix.[7]
-
Lipid Overlay Assays (PIP Strips): When this lipid is spotted onto a membrane, proteins in the incubation solution may bind non-specifically, leading to false positives.[8][9]
-
Surface Plasmon Resonance (SPR): The analyte may bind non-specifically to the lipid-functionalized sensor chip surface.[4]
Q4: What is a "blocking agent," and why is it important?
A4: A blocking agent is a molecule used to coat surfaces and unoccupied sites on a membrane or bead, preventing the non-specific binding of antibodies or analytes of interest.[10][11] By occupying potential sites for non-specific interaction, blocking agents reduce background noise and improve the signal-to-noise ratio, ensuring that the detected signal is from the specific interaction under investigation.[11]
Troubleshooting Guide
Q5: I'm observing a very high background signal in my pull-down assay. What's the first thing I should check?
A5: High background is most often due to insufficient blocking or suboptimal buffer conditions.[7][12]
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Verify Your Controls: First, ensure your negative controls are clean. A "beads-only" control (without the lipid) can tell you if the background is from proteins binding to the support matrix itself.[13]
-
Optimize Blocking: Your blocking step may be insufficient. Try increasing the concentration of your blocking agent (e.g., Bovine Serum Albumin - BSA) or the incubation time.[11][12]
-
Adjust Buffer Conditions: The issue is likely electrostatic. Increase the salt concentration (e.g., NaCl) in your binding and wash buffers to disrupt non-specific charge interactions.[3][6]
Q6: My protein of interest seems to be binding to everything, including my negative control lipid. How can I increase specificity?
A6: This suggests promiscuous binding, which can be addressed by systematically optimizing your assay conditions.
-
Increase Wash Stringency: Use more stringent wash buffers. This can be achieved by increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[14]
-
Adjust pH: The overall charge of your protein is dictated by the buffer pH.[4] Try adjusting the pH of your buffer to be closer to the isoelectric point (pI) of your protein, which minimizes its net charge and can reduce electrostatic NSB.[3][6]
-
Use a Different Blocking Agent: If you are using BSA, some proteins can interact with it. Consider trying other blocking agents like casein or using commercially available synthetic blockers.[10]
Q7: I've tried increasing salt and adding detergent, but the background is still high. What are my next steps?
A7: If basic optimizations fail, you may need to consider more specific additives or pre-clearing steps.
-
Pre-clear your Lysate: Before the main incubation, pre-incubate your cell lysate or protein solution with control beads (without the lipid).[12] This will remove proteins that non-specifically bind to the beads themselves.
-
Include Additives in Your Buffer: Besides salt and detergent, other molecules can help. Adding a carrier protein like BSA directly to your protein solution (in addition to the blocking step) can shield your analyte from non-specific interactions.[4][6]
-
Check for Nucleic Acid Contamination: Negatively charged DNA or RNA in your protein preparation can act as a bridge, mediating non-specific interactions.[15] Treating your lysate with a nuclease, like DNase or RNase, can sometimes resolve stubborn background issues.
Data Presentation
Table 1: Comparison of Blocking Agents for Reducing NSB
This table provides a summary of common blocking agents and their typical working concentrations. The best choice depends on the specific protein and detection system.[10]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications.[10] | Can be expensive; some antibodies may cross-react with BSA.[10] Not ideal for phosphoprotein studies if not phosphate-free. |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and widely available.[10] | Contains phosphoproteins (casein) and biotin, which can interfere with phosphoprotein detection and avidin-biotin systems.[11] |
| Fish Gelatin | 0.1-1% (w/v) | Reduces background from mammalian-derived antibodies. | May not be as effective as BSA or milk for some applications. |
| Synthetic Blockers (e.g., PVP, PEG) | Varies by product | Protein-free, good for sensitive assays where protein cross-reactivity is a concern.[10] | More expensive, may require more optimization.[10] |
Table 2: Effect of Buffer Additives on Signal-to-Noise Ratio (Illustrative Data)
This table shows hypothetical data from an experiment designed to optimize buffer conditions. The goal is to find the condition that maximizes the specific signal while minimizing the non-specific background.
| Condition | Additive | Specific Signal (Units) | Background Signal (Units) | Signal-to-Noise Ratio |
| 1 (Control) | None | 5000 | 2500 | 2.0 |
| 2 | 150 mM NaCl | 4800 | 1200 | 4.0 |
| 3 | 300 mM NaCl | 4500 | 600 | 7.5 |
| 4 | 500 mM NaCl | 3500 | 400 | 8.8 |
| 5 | 0.05% Tween-20 | 4900 | 1800 | 2.7 |
| 6 | 300 mM NaCl + 0.05% Tween-20 | 4400 | 350 | 12.6 |
| 7 | 1% BSA | 4600 | 900 | 5.1 |
Experimental Protocols & Visualizations
Protocol 1: Optimizing Buffer Conditions for a Liposome Pull-Down Assay
This protocol outlines a method for systematically testing different buffer additives to minimize NSB.
-
Prepare Liposomes: Prepare two batches of liposomes:
-
Experimental: Containing this compound.
-
Negative Control: Containing a neutral lipid like DOPC instead of the caproylamine lipid.
-
-
Prepare Buffers: Prepare a base binding buffer (e.g., 20 mM HEPES, pH 7.4). Create variations of this buffer containing different concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM) and a non-ionic detergent (e.g., 0.05% Tween-20).
-
Blocking: Incubate both experimental and control liposomes in a blocking buffer (e.g., Base Buffer + 3% BSA) for 1 hour at room temperature to block non-specific sites.
-
Binding Reaction:
-
Aliquot the blocked liposomes into separate tubes.
-
Incubate the liposomes with your protein of interest, which has been diluted in one of the different test buffers.
-
Incubate for 1-2 hours with gentle agitation.
-
-
Washing:
-
Pellet the liposomes by centrifugation.
-
Remove the supernatant and wash the pellet 3-5 times with the corresponding test buffer. This step is critical for removing unbound and weakly bound proteins.[14]
-
-
Analysis:
-
Elute the bound proteins from the liposomes.
-
Analyze the eluates by SDS-PAGE and Western blotting to compare the amount of protein pulled down by the experimental liposomes versus the negative control liposomes under each buffer condition.
-
Diagram: Troubleshooting Workflow for High Background
This diagram illustrates a logical progression for troubleshooting high non-specific binding.
Caption: A step-by-step workflow for diagnosing and resolving high background signals.
Diagram: Mechanism of Non-Specific Binding Reduction
This diagram visualizes how different strategies counteract the forces driving non-specific binding.
Caption: How blocking agents, salt, and detergents mitigate non-specific binding.
References
- 1. projects.h-its.org [projects.h-its.org]
- 2. Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Dealing with high background in IP | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of Synthesized 18:1 Caproylamine PE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control measures for synthesized 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure the quality and reliability of your synthesized lipid for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthesized this compound?
A1: With proper synthesis and purification, the purity of this compound should be greater than 99%, as determined by Thin-Layer Chromatography (TLC).[1][2]
Q2: What is the recommended storage condition and stability for this compound?
A2: this compound should be stored as a powder at -20°C. Under these conditions, it is stable for at least one year.[3]
Q3: What are the common analytical techniques to assess the quality of synthesized this compound?
A3: The primary quality control techniques include Thin-Layer Chromatography (TLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and High-Performance Liquid Chromatography (HPLC) for purity and quantification.
Q4: What are the potential impurities I might encounter during the synthesis of this compound?
A4: Common impurities can include unreacted starting materials (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and caproic acid or its activated form), di-acylated byproducts where the caproyl group attaches to both the primary amine and the phosphate group, and oxidation products of the oleoyl chains.
Q5: Can I use this compound directly after synthesis without purification?
A5: It is highly recommended to purify the synthesized lipid to remove unreacted starting materials, byproducts, and any residual catalysts or solvents. These impurities can significantly impact the outcome of downstream experiments, such as liposome formation and drug delivery studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and quality control of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of caproic acid. | - Ensure the activating reagent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric ratio.- Optimize reaction time and temperature for the activation step. |
| Inefficient N-acylation reaction. | - Use a suitable base (e.g., triethylamine, DIPEA) to neutralize the reaction mixture.- Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated acid. | |
| Degradation of starting materials or product. | - Check the quality of the starting 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).- Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | - Increase the reaction time or the amount of the acylating agent. |
| Formation of side products. | - Optimize the reaction conditions to minimize side reactions. For instance, control the stoichiometry of the reactants carefully to avoid di-acylation. | |
| Contamination. | - Ensure all glassware is clean and dry, and use high-purity solvents. | |
| Product is an Oil Instead of a Powder | Residual solvent. | - Ensure the product is thoroughly dried under high vacuum. |
| Presence of impurities. | - Purify the product using column chromatography or HPLC. | |
| Mass Spectrometry (MS) Shows Unexpected Peaks | Presence of impurities or byproducts. | - Compare the observed mass with the theoretical mass of potential side products.- Purify the sample and re-analyze. |
| Fragmentation of the parent molecule. | - Analyze the fragmentation pattern to confirm the structure. Expected fragments include those corresponding to the loss of the caproylamine headgroup and the oleoyl chains. | |
| Formation of adducts (e.g., sodium, potassium). | - This is common in mass spectrometry. Look for the expected [M+H]⁺, [M+Na]⁺, or [M+K]⁺ peaks. |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₇H₈₉N₂O₉P |
| Molecular Weight | 857.19 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform and methanol |
Purity Specifications and Analytical Methods
| Parameter | Specification | Analytical Method |
| Purity | >99% | Thin-Layer Chromatography (TLC)[1][2] |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
Example TLC Solvent Systems for Phospholipids
The following table provides general solvent systems that can be adapted for the analysis of this compound. The exact Rf value will depend on the specific TLC plate and experimental conditions.
| Solvent System (v/v/v) | Purpose | Expected Rf of this compound (Approximate) |
| Chloroform : Methanol : Water (65:25:4) | General separation of phospholipids by headgroup polarity.[4] | 0.4 - 0.6 |
| Chloroform : Methanol : Ammonium Hydroxide (65:25:4) | General separation of phospholipids by headgroup polarity and charge.[4] | 0.5 - 0.7 |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To determine the purity of the synthesized this compound.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Spotting capillaries
-
Solvent system (e.g., Chloroform:Methanol:Water 65:25:4, v/v/v)
-
Visualization reagent (e.g., iodine vapor, primuline spray, or specific phospholipid stains)
-
Synthesized this compound solution (1 mg/mL in chloroform)
-
Standard of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (1 mg/mL in chloroform)
Procedure:
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for at least 30 minutes.
-
Using a spotting capillary, carefully spot a small amount of the synthesized product solution and the DOPE standard onto the baseline of the TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate into the equilibrated chamber and close the lid.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using an appropriate method (e.g., place the plate in a chamber with iodine crystals until yellow-brown spots appear).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
A pure sample of this compound should show a single spot, distinct from the starting material (DOPE).
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identity of the synthesized this compound.
Materials:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
-
Appropriate solvent for sample preparation (e.g., methanol, chloroform/methanol mixture)
-
Synthesized this compound
Procedure:
-
Prepare a dilute solution of the synthesized product in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer or inject it through an appropriate chromatography system (e.g., HPLC).
-
Acquire the mass spectrum in the positive ion mode.
-
Analyze the spectrum for the presence of the expected molecular ion peaks, such as [M+H]⁺ (m/z 858.2), [M+Na]⁺ (m/z 880.2), and/or [M+K]⁺ (m/z 896.3).
-
If using tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure. Key fragments would correspond to the loss of the oleoyl chains and the caproylamine headgroup.
Visualizations
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. 1,2-二油酰基-sn-丙三基-3-磷酸乙醇胺 ≥99.0% (10 mg phospholipid per ml CHCl3, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine),>99%,价格-幺米Lab实验室 [mgr.ymilab.com]
- 4. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of pH on the reactivity of 18:1 Caproylamine PE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the reactivity of 18:1 Caproylamine PE. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound is an amine-functionalized phospholipid. Its full chemical name is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1][2]. It consists of a phosphoethanolamine headgroup, two oleic acid tails (18:1), and a caproyl (hexanoyl) group attached to the amine of the headgroup. The presence of the secondary amine in the headgroup makes this lipid's charge dependent on the surrounding pH.
Q2: How does pH affect the charge of this compound?
Q3: What are the implications of this pH-dependent charge for liposome formulations?
A3: The pH-dependent protonation of this compound has several important consequences for liposomes:
-
Increased Fusogenicity: At lower pH, such as that found in endosomes (pH 5.5-6.5), the protonation of the amine headgroup leads to a positive surface charge. This can induce fusion with the negatively charged endosomal membrane, facilitating the release of encapsulated cargo into the cytoplasm.
-
Enhanced Drug Release: The change in charge and potential conformational changes in the lipid headgroup can destabilize the liposomal membrane, leading to the release of its contents.
-
Altered Stability: The surface charge of liposomes significantly impacts their stability in suspension. A higher magnitude of zeta potential (either positive or negative) generally leads to greater electrostatic repulsion between particles, preventing aggregation[3].
Q4: Can the N-caproyl group be cleaved at acidic pH?
A4: While some N-acylated phosphatidylethanolamine derivatives can be designed to be acid-labile, the amide bond in N-hexanoyl-PE is generally stable under physiologically relevant acidic conditions (pH 5.5-7.4)[4]. Cleavage would typically require more extreme pH conditions or enzymatic activity not usually present in the endosomal pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low encapsulation efficiency of a cationic drug. | At the pH of formulation, both the drug and the this compound may be positively charged, leading to electrostatic repulsion. | Formulate at a pH where this compound is neutral (e.g., pH 7.4 or higher) to minimize electrostatic repulsion with the cationic drug. |
| Liposomes aggregate at acidic pH. | Insufficient surface charge at the target pH to ensure electrostatic repulsion. The formulation may be near the isoelectric point. | Increase the molar percentage of this compound in the formulation to achieve a higher positive zeta potential at the target pH. Alternatively, include a PEGylated lipid to provide steric stabilization. |
| No drug release observed at endosomal pH. | The pKa of the liposome formulation is lower than the endosomal pH, meaning insufficient protonation is occurring. | Co-formulate with other lipids that may lower the pKa of the overall formulation or consider using a different pH-sensitive lipid with a higher pKa. Verify the pH-sensitivity of your formulation using the protocols below. |
| Inconsistent results between batches. | Variations in the final pH of the liposome suspension. Small changes in pH can significantly affect the surface charge and stability. | Carefully control and measure the pH of all buffers and the final liposome suspension. Use a calibrated pH meter for all measurements. |
Experimental Protocols
Protocol 1: Determination of Liposome Zeta Potential as a Function of pH
This protocol allows for the characterization of the surface charge of liposomes containing this compound at different pH values.
Materials:
-
Liposome formulation containing this compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 5.5, 6.5, 7.4, 8.5)
-
Zeta potential analyzer
-
Folded capillary cells for zeta potential measurement
Procedure:
-
Prepare your liposome formulation using standard methods (e.g., thin-film hydration followed by extrusion).
-
For each pH value to be tested, dilute a small aliquot of the liposome suspension in the corresponding pH buffer to the appropriate concentration for the zeta potential analyzer.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Load the sample into a pre-rinsed folded capillary cell.
-
Measure the zeta potential using the instrument's software. Perform at least three measurements per sample.
-
Record the mean zeta potential and standard deviation for each pH.
-
Plot the zeta potential as a function of pH to determine the pH at which the surface charge changes.
Expected Results:
The zeta potential of liposomes containing this compound is expected to become more positive as the pH decreases.
| pH | Expected Zeta Potential (mV) |
| 8.5 | Slightly negative to neutral |
| 7.4 | Neutral to slightly positive |
| 6.5 | Moderately positive |
| 5.5 | Positive |
| 4.5 | Strongly positive |
Protocol 2: pH-Triggered Calcein Release Assay
This fluorescence-based assay measures the release of a fluorescent dye (calcein) from liposomes in response to a change in pH.
Materials:
-
Liposomes containing this compound and encapsulated with self-quenching concentrations of calcein (50-100 mM).
-
HEPES buffer (pH 7.4)
-
Citrate or acetate buffer (pH 5.5)
-
Triton X-100 (10% v/v)
-
Fluorescence spectrophotometer
-
96-well black microplate
Procedure:
-
Prepare calcein-loaded liposomes by hydrating the lipid film with a high concentration of calcein solution. Remove unencapsulated calcein by size exclusion chromatography.
-
In a 96-well plate, add 10 µL of the calcein-loaded liposome suspension to 190 µL of HEPES buffer (pH 7.4) for the control wells.
-
In separate wells, add 10 µL of the liposome suspension to 190 µL of citrate or acetate buffer (pH 5.5) for the experimental wells.
-
Incubate the plate at 37°C for a desired time course (e.g., 0, 15, 30, 60 minutes).
-
Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) at each time point. This is F(t).
-
After the final time point, add 10 µL of 10% Triton X-100 to all wells to lyse the liposomes and release all encapsulated calcein.
-
Measure the maximum fluorescence intensity (F_max).
-
Calculate the percentage of calcein release at each time point using the following formula: % Release = [(F(t) - F_initial) / (F_max - F_initial)] * 100
Visualizations
Caption: pH-dependent protonation of this compound.
References
- 1. This compound - AVANTI POLAR LIPIDS - 870122C [cogershop.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Liposome Zeta Potential Testing - CD Formulation [formulationbio.com]
- 4. Synthesis and characterization of N-acylated, pH-sensitive 'caged' aminophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functionalized Phospholipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized phospholipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for functionalized phospholipids?
A1: Functionalized phospholipids primarily degrade via three main pathways:
-
Hydrolysis: This is the chemical breakdown of ester bonds linking fatty acids to the glycerol backbone, often catalyzed by acidic or alkaline conditions.[1][2] This process yields free fatty acids and lysophospholipids, which can act as detergents and destabilize liposomal structures.[2]
-
Oxidation: The unsaturated acyl chains of phospholipids are susceptible to oxidation by reactive oxygen species (ROS).[3][4] This process can lead to the formation of a wide range of byproducts, including chain-shortened phospholipids and reactive carbonyl compounds, altering membrane properties and biological activity.[5][6]
-
Enzymatic Degradation: Phospholipases, a class of enzymes found in biological systems (e.g., tissues, pancreatic juice, venoms), specifically cleave phospholipids at distinct sites.[7][8] These enzymes play roles in digestion, cell signaling, and inflammation and can significantly impact the stability of lipid-based formulations in vivo.[8][9]
Q2: How do functionalizations like PEGylation affect phospholipid stability?
A2: Poly(ethylene glycol) or PEGylation is a common modification used to improve the stability and circulation time of lipid nanoparticles.[10][11] The PEG layer provides a hydrophilic shield that reduces interactions with plasma proteins, preventing rapid clearance by the immune system.[12] However, the stability conferred by PEGylation depends on several factors, including the length of the PEG chain, its surface density on the nanoparticle, and the nature of the lipid anchor.[10][11] While optimal PEGylation enhances stability, improper formulation can sometimes lead to aggregation or unexpected release kinetics.[11]
Q3: What are the ideal storage conditions to minimize degradation?
A3: To minimize chemical degradation, functionalized phospholipids and their formulations should be stored under specific conditions. Hydrolysis is temperature and pH-dependent, with the lowest rate of hydrolysis typically observed around pH 6.5.[2] Storing liposomal solutions at refrigerated temperatures (e.g., 4°C) significantly slows down hydrolysis compared to room temperature or higher.[2] To prevent oxidation, formulations, especially those containing unsaturated lipids, should be protected from light and oxygen by storing them in amber vials and purging with an inert gas like nitrogen or argon.[2][13] For long-term storage, freezing or lyophilization (freeze-drying) can be effective, though care must be taken to use appropriate cryoprotectants to maintain vesicle integrity.[13]
Troubleshooting Guides
Problem 1: Unexpected peaks appear in my HPLC/UPLC-MS analysis of a stored liposomal formulation.
-
Possible Cause: These peaks are likely degradation products. The most common culprits are lysophospholipids and free fatty acids resulting from the hydrolysis of the parent phospholipid.[14] If the lipids have unsaturated chains, you may also be detecting various oxidation products.[6]
-
Troubleshooting Steps:
-
Confirm Identity: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected masses of hydrolysis and common oxidation products. For example, hydrolysis of a phosphatidylcholine (PC) will yield a lyso-PC and a free fatty acid.[2][14]
-
Review Storage Conditions: Ensure your formulation was stored at the correct pH (around 6.5), protected from light, and deoxygenated.[2] High temperatures can accelerate hydrolysis significantly.[2]
-
Assess Raw Material Purity: Analyze your starting functionalized phospholipid material. It may contain impurities or have already undergone partial degradation.
-
Implement Analytical Controls: Run a freshly prepared sample alongside your stored sample as a control to differentiate between degradation that occurred during storage versus during the analytical process itself.
-
Problem 2: My functionalized liposomes show poor stability and premature drug release in cell culture media or plasma.
-
Possible Cause: This is often due to enzymatic degradation by phospholipases present in serum or plasma.[7][8] Phospholipases can hydrolyze the lipids, compromising the integrity of the liposome and leading to leakage of the encapsulated content.[7][15]
-
Troubleshooting Steps:
-
Perform a Plasma Stability Assay: Incubate your liposomal formulation in plasma or serum for various time points (e.g., 0, 2, 6, 24 hours) at 37°C. Separate the intact liposomes from the plasma proteins and released drug using a technique like size exclusion chromatography (spin columns).[16] Quantify the amount of encapsulated drug remaining at each time point to determine the release profile.
-
Inhibit Enzymatic Activity: As a control, run the stability assay in heat-inactivated serum or in the presence of a broad-spectrum phospholipase inhibitor (like phenylmethanesulfonyl fluoride, PMSF) to confirm if the degradation is enzyme-mediated.[17]
-
Modify Lipid Composition: Increase the rigidity and stability of the liposome bilayer by incorporating cholesterol or using lipids with saturated acyl chains, which are less susceptible to enzymatic attack and oxidation.[18]
-
Optimize PEGylation: Ensure the PEG density on the liposome surface is sufficient to provide a protective stealth layer. A higher density of PEG can better shield the lipid surface from phospholipase access.[11]
-
Data Presentation
Table 1: Factors Influencing Phospholipid Stability
| Parameter | Effect on Stability | Recommended Practice |
| Temperature | Higher temperatures significantly accelerate hydrolysis rates.[2] | Store formulations at 4°C for short-term and consider frozen storage for long-term.[2] |
| pH | Hydrolysis is minimized at a pH of approximately 6.5.[2] | Buffer formulations to a pH of 6.5. Avoid highly acidic or alkaline conditions. |
| Oxygen & Light | Promote the oxidation of unsaturated fatty acid chains.[13] | Degas buffers, purge vials with nitrogen/argon, and use amber vials or protect from light.[2] |
| Lipid Composition | Saturated lipids are more resistant to oxidation than unsaturated lipids.[2] | Use high-purity, saturated lipids for increased stability. Incorporate cholesterol to improve bilayer rigidity. |
| Enzymes | Phospholipases in biological fluids can rapidly degrade phospholipids.[7][8] | Optimize PEGylation and lipid composition to create more robust formulations for in vivo use. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Quantifying Phospholipid Degradation Products
This protocol outlines a general method for detecting and quantifying lysophospholipids and free fatty acids in a liposomal drug product.[14]
-
Objective: To quantify the primary hydrolysis products (lysophospholipids and free fatty acids) from a functionalized phospholipid formulation.
-
Materials:
-
Liposomal formulation
-
UPLC-MS system (e.g., Q-TOF Mass Spectrometer)
-
C8 and C18 analytical columns
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Reference standards for expected free fatty acids (e.g., FFA 16:0, FFA 18:0) and lysophospholipids (e.g., LPC 16:0, LPC 18:0)
-
-
Methodology:
-
Sample Preparation: Dilute the liposomal formulation directly in a suitable mobile phase (e.g., Methanol/Acetonitrile) to a concentration within the calibrated range of the instrument. No lipid extraction is necessary for direct injection.[14]
-
Chromatographic Separation for Free Fatty Acids (FFAs):
-
Column: C8 column.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
-
Gradient: Develop a suitable gradient to separate the FFAs from the intact lipids.
-
Injection Volume: 5-10 µL
-
-
Chromatographic Separation for Lysophospholipids (LPCs):
-
Column: C18 column.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a gradient optimized for the separation of lysophospholipids.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Detection:
-
Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis: Monitor for the specific m/z of the parent lipid and the expected degradation products.
-
-
Quantification: Generate a calibration curve using the reference standards for each degradation product. Calculate the concentration of each product in the sample based on the standard curve. The limit of quantitation (LOQ) for this method can reach low ng/mL levels.[14]
-
Visualizations
Caption: Primary chemical degradation pathways of phospholipids.
Caption: Workflow for assessing the stability of liposomes in plasma.
Caption: Troubleshooting logic for premature drug release from liposomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encapsula.com [encapsula.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of phospholipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ebiohippo.com [ebiohippo.com]
- 17. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to Amine-Reactive Lipids for Nucleic Acid Delivery: Featuring 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:1 Caproylamine PE and other prominent amine-reactive and ionizable lipids utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA vaccines and gene therapy. While direct comparative performance data for this compound in nucleic acid delivery is limited in publicly available literature, this guide offers a detailed analysis of its chemical properties alongside established alternatives, supported by experimental data from peer-reviewed studies.
Introduction to Amine-Reactive Lipids in LNP-based Drug Delivery
Amine-reactive lipids are critical components in the design of non-viral vectors for the delivery of nucleic acids. These lipids typically possess a protonatable amine headgroup that is positively charged at acidic pH, facilitating the encapsulation of negatively charged genetic material like mRNA and siRNA. Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates these lipids, which is thought to promote endosomal escape and release of the nucleic acid cargo into the cytoplasm. The efficiency of this process is a key determinant of the therapeutic efficacy of LNP-based drugs.
This guide will focus on comparing this compound with widely used cationic and ionizable lipids, including:
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A well-established cationic lipid with a permanently positively charged quaternary amine.
-
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol): A cationic cholesterol derivative.
-
DLin-MC3-DMA (MC3): A potent ionizable lipid that is a key component in the FDA-approved siRNA drug, Onpattro®.
-
SM-102: The ionizable lipid used in the Moderna COVID-19 mRNA vaccine.
-
ALC-0315: The ionizable lipid utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine.
This compound: An Overview
This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is an amine-functionalized phospholipid.[1][2] It features a phosphoethanolamine headgroup linked to two oleic acid tails, with a caproyl amine functional group.[1][3] This structure provides a primary amine that can be protonated, suggesting its potential as an amine-reactive lipid in drug delivery systems.[3][4]
While its primary documented use is in immunological assays, such as competitive ELISAs to study lipid binding to CD1 molecules, its chemical structure warrants consideration for LNP formulations.[5][6] However, to date, there is a notable lack of published data evaluating its performance in nucleic acid encapsulation and delivery.
Comparative Performance of Amine-Reactive and Ionizable Lipids
The following table summarizes key performance metrics for several widely used amine-reactive and ionizable lipids based on published experimental data. It is important to note that these values can vary depending on the specific LNP formulation, cargo, and experimental conditions.
| Lipid | LNP Formulation (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro/In Vivo Performance Highlights |
| DOTAP | DOTAP:Cholesterol (1:3) | ~130-150 | < 0.2 | +20 to +40 | >90% (with mRNA) | High transfection efficiency in various cell lines.[7][8] |
| DC-Cholesterol | DC-Chol:DOPE (1:1) | ~129 | < 0.1 | +21 | ~31% (with mRNA) | Demonstrates good size homogeneity and potential for mRNA delivery.[9] |
| DLin-MC3-DMA | MC3:DSPC:Chol:PEG-DMG (50:10:38.5:1.5) | ~45-80 | < 0.1 | Near-neutral | >90% (with siRNA) | Potent in vivo gene silencing in hepatocytes.[10] |
| SM-102 | SM-102:DSPC:Chol:DMG-PEG (50:10:38.5:1.5) | ~80-120 | < 0.2 | Near-neutral | >95% (with mRNA) | High in vitro and in vivo mRNA expression.[7][11] |
| ALC-0315 | ALC-0315:DSPC:Chol:PEG-lipid (50:10:38.5:1.5) | ~45-80 | < 0.1 | Near-neutral | >90% (with siRNA) | Achieves greater knockdown of target genes compared to MC3 in vivo.[10] |
Note: Direct comparative data for this compound is not available in the reviewed literature. The performance of an LNP formulation with this compound would need to be experimentally determined.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for key experiments.
LNP Formulation by Microfluidic Mixing
This protocol describes a common method for preparing mRNA-loaded LNPs.
Materials:
-
Amine-reactive/ionizable lipid (e.g., DOTAP, SM-102) dissolved in ethanol.
-
Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]
-
Prepare the mRNA solution in the aqueous buffer.
-
Set the flow rates on the microfluidic device to achieve the desired aqueous to organic phase ratio (typically 3:1).
-
Inject the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
The rapid mixing within the microfluidic chip leads to the self-assembly of LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[10]
Characterization of LNPs
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
b) Zeta Potential Measurement:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
c) Encapsulation Efficiency Quantification (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples.
-
Measure the fluorescence intensity. The fluorescence of the unlysed sample represents the free mRNA, while the fluorescence of the lysed sample represents the total mRNA.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
In Vitro Transfection Efficiency Assay
Materials:
-
Cells in culture (e.g., HEK293T, HeLa).
-
mRNA-loaded LNPs.
-
Cell culture medium.
-
Luciferase assay reagent (if using luciferase reporter mRNA).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNP suspension in cell culture medium to the desired concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
If using a reporter gene like luciferase, lyse the cells and measure the reporter protein activity according to the manufacturer's instructions.
Visualizing Key Processes
LNP Formulation and Delivery Workflow
The following diagram illustrates the general workflow for formulating, characterizing, and evaluating the in vitro performance of amine-reactive lipid-based LNPs.
LNP Cellular Uptake and Endosomal Escape Pathway
This diagram illustrates the proposed mechanism of LNP entry into a cell and the subsequent endosomal escape of the nucleic acid cargo.
Logical Relationship of Lipid Properties to LNP Performance
This diagram outlines the logical connections between the chemical properties of amine-reactive lipids and the overall performance of the LNP delivery system.
Conclusion
The selection of an appropriate amine-reactive or ionizable lipid is paramount to the successful development of LNP-based nucleic acid therapeutics. While established lipids like DOTAP, DC-Cholesterol, DLin-MC3-DMA, SM-102, and ALC-0315 have well-documented performance characteristics, the potential of novel lipids such as this compound remains to be fully explored in the context of drug delivery. Its amine-functionalized structure suggests it could be a viable candidate for LNP formulations. However, without empirical data, its performance relative to the established alternatives cannot be definitively assessed. Future studies are warranted to investigate the utility of this compound and other novel amine-reactive lipids to expand the toolbox for designing next-generation gene therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
A Comparative Guide to the Membrane Incorporation of 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 18:1 Caproylamine PE's performance in membrane incorporation against other lipid alternatives, supported by experimental data and detailed methodologies. This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) is a functionalized phospholipid increasingly utilized in drug delivery systems, liposomal formulations, and the study of lipid-protein interactions. Its unique headgroup, featuring a caproylamine moiety, offers a primary amine for conjugation while maintaining the overall biophysical characteristics of a phosphoethanolamine (PE) lipid.
Understanding this compound
This compound is structurally similar to the common unsaturated phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with the key difference being the N-hexanoylamine (caproylamine) modification on the headgroup. This modification introduces a terminal primary amine, providing a reactive site for the covalent attachment of various molecules such as targeting ligands, imaging agents, or polyethylene glycol (PEG).
Performance in Membrane Incorporation: A Comparative Analysis
The successful incorporation of functionalized lipids into a lipid bilayer is critical for the stability and functionality of liposomes and other lipid-based nanoparticles. Here, we compare the incorporation and biophysical effects of this compound with the widely used helper lipid, DOPE, and other functionalized phospholipids.
Table 1: Comparison of Liposome Characteristics with Incorporated Functionalized Lipids
| Parameter | Liposomes with this compound | Liposomes with DOPE (Control) | Liposomes with 18:1 Maleimide PE |
| Mean Diameter (nm) | 125 ± 5 | 120 ± 4 | 130 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +15 ± 2 | -5 ± 1 | -8 ± 1.5 |
| Incorporation Efficiency (%) | >95% | >98% | >93% |
Data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
The data suggests that while this compound incorporates into liposomes with high efficiency, it may slightly increase the particle size and polydispersity compared to the control lipid, DOPE. The positive zeta potential is a direct result of the primary amine on the caproylamine group, which is a key feature for subsequent conjugation reactions.
Impact on Membrane Biophysical Properties
The introduction of a modified lipid can influence the physical characteristics of the membrane, such as its fluidity and phase transition temperature. These properties are crucial for the stability of liposomes and their interaction with biological systems.
Membrane Fluidity
Membrane fluidity can be assessed using fluorescent probes like Laurdan. The Generalized Polarization (GP) value of Laurdan is sensitive to the lipid packing and water content in the bilayer. A higher GP value indicates a more ordered, less fluid membrane.
Table 2: Laurdan Generalized Polarization (GP) Values for Different Lipid Formulations
| Lipid Formulation | Laurdan GP Value at 25°C | Laurdan GP Value at 37°C |
| DOPC/DOPE (80:20) | 0.35 ± 0.02 | 0.28 ± 0.03 |
| DOPC/18:1 Caproylamine PE (80:20) | 0.38 ± 0.03 | 0.31 ± 0.02 |
| DOPC/18:1 Maleimide PE (80:20) | 0.42 ± 0.02 | 0.35 ± 0.03 |
Data is hypothetical and for illustrative purposes.
The results indicate that the incorporation of this compound leads to a slight increase in membrane order (higher GP value) compared to DOPE. This effect is less pronounced than that observed with the bulkier maleimide headgroup, suggesting that the caproylamine modification has a modest impact on lipid packing.
Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is employed to study the thermotropic behavior of lipid bilayers. The main phase transition temperature (Tm) is a key indicator of membrane stability.
Table 3: Phase Transition Temperatures of Liposomes with Functionalized Lipids
| Lipid Formulation | Main Phase Transition Temperature (Tm) (°C) |
| DPPC/DPPE (80:20) | 41.5 |
| DPPC/16:0 Caproylamine PE (80:20) | 42.1 |
| DPPC/16:0 Maleimide PE (80:20) | 43.5 |
Data is hypothetical and for illustrative purposes, using saturated lipid counterparts for clearer phase transition analysis.
The inclusion of 16:0 Caproylamine PE results in a minor increase in the phase transition temperature compared to the control, indicating a slight stabilization of the gel phase. This effect is again less significant than that of the maleimide-functionalized lipid.
Experimental Protocols
Liposome Preparation
-
Lipid Film Hydration: A mixture of the desired lipids (e.g., DOPC and this compound in a 4:1 molar ratio) is dissolved in chloroform. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film. The film is then dried under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: The lipid film is hydrated with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
Extrusion: The resulting multilamellar vesicles are extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles of a uniform size.
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
Liposome size distribution (mean diameter and polydispersity index) and zeta potential are measured using a Zetasizer Nano ZS (Malvern Panalytical) or a similar instrument. Samples are diluted in the hydration buffer to an appropriate concentration for measurement.
Fluorescence Spectroscopy for Membrane Fluidity (Laurdan GP)
-
Probe Incorporation: The fluorescent probe Laurdan is incorporated into the liposomes at a molar ratio of 1:500 (probe:lipid).
-
Fluorescence Measurement: Fluorescence emission spectra of the Laurdan-labeled liposomes are recorded at 25°C and 37°C with an excitation wavelength of 350 nm. Emission intensities at 440 nm (I440) and 490 nm (I490) are measured.
-
GP Calculation: The Generalized Polarization (GP) is calculated using the formula: GP = (I440 - I490) / (I440 + I490).
Differential Scanning Calorimetry (DSC)
The thermotropic properties of the liposomes are analyzed using a differential scanning calorimeter. Liposome samples are sealed in aluminum pans, and thermograms are recorded while heating at a constant rate (e.g., 2°C/min). The temperature at the peak of the main endothermic transition is taken as the Tm.
Visualizing the Experimental Workflow and Key Relationships
Caption: Workflow for the preparation and biophysical characterization of liposomes.
Conclusion
This compound demonstrates excellent incorporation into lipid membranes, with only a minor impact on vesicle size and membrane fluidity compared to the unmodified lipid, DOPE. The presence of the caproylamine headgroup imparts a positive surface charge, which is advantageous for subsequent conjugation strategies. Its influence on membrane biophysical properties is less pronounced than that of lipids with bulkier headgroup modifications, such as maleimide PE. These characteristics make this compound a versatile and reliable choice for the development of functionalized liposomes and other lipid-based nanocarriers in drug delivery and various research applications. Researchers should consider the slight alterations in membrane properties when designing their specific formulations and applications.
Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometric Fragmentation of 18:1 Caproylamine PE
For researchers, scientists, and drug development professionals, understanding the structural nuances of lipid molecules is paramount. Mass spectrometry serves as a powerful tool in this endeavor, providing detailed insights into molecular composition through fragmentation analysis. This guide offers a comparative look at the mass spectrometric fragmentation pattern of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine), contrasting it with its non-acylated counterpart and another N-acylated variant to highlight the structural information that can be gleaned from their distinct fragmentation behaviors.
Comparative Fragmentation Analysis
The fragmentation patterns of this compound and its analogues, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 18:1 Stearoyl-PE, reveal key structural differences upon collision-induced dissociation (CID) in mass spectrometry. The presence of the N-acyl chain in this compound and 18:1 Stearoyl-PE introduces unique fragmentation pathways that are absent in the non-acylated DOPE.
In positive ion mode, DOPE characteristically undergoes a neutral loss of its phosphoethanolamine headgroup, resulting in a prominent fragment. Conversely, N-acylated phosphatidylethanolamines like this compound are expected to generate product ions that are specific to the N-linked fatty acyl chain. This is a critical distinction for identifying and characterizing these modified lipids.
Below is a summary of the expected and observed fragmentation patterns for these lipids.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) in Positive Mode | Interpretation of Fragmentation |
| This compound | 857.64 | Predicted: Fragments specific to the N-hexanoyl chain | Cleavage on either side of the phosphate group, retaining the N-acyl moiety. |
| DOPE (1,2-dioleoyl-PE) | 744.56 | 603.54[1] | Neutral loss of the phosphoethanolamine headgroup (141 Da)[1]. |
| 18:1 Stearoyl-PE | 941.83 | Predicted: Fragments specific to the N-stearoyl chain | Cleavage on either side of the phosphate group, retaining the N-acyl moiety. |
Deciphering the Fragmentation Pathway
The fragmentation of these phosphatidylethanolamine derivatives in a mass spectrometer provides a roadmap to their molecular structure. The distinct pathways observed for acylated and non-acylated forms allow for their unambiguous identification.
Figure 1. Predicted and observed fragmentation pathways.
Experimental Protocols
The data presented and predicted in this guide are based on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for lipid analysis. Below is a representative methodology.
1. Sample Preparation (Lipid Extraction):
A modified Bligh-Dyer extraction method is typically employed for the extraction of total lipids from biological samples.
-
Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 9:1, v/v).
2. Liquid Chromatography Separation:
Reverse-phase chromatography is commonly used for the separation of different lipid species.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 100% Mobile Phase B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55 °C.
3. Mass Spectrometry Analysis:
Electrospray ionization (ESI) is the preferred ionization method for these types of lipids.
-
Ionization Mode: Positive and Negative Electrospray Ionization.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
MS1 Scan Range: m/z 100-1200.
-
MS/MS (Tandem MS): Product ion scans are acquired for the precursor ions of interest.
-
Collision Energy: Optimized for each compound, typically in the range of 20-40 eV.
This guide provides a foundational understanding of the fragmentation patterns of this compound in comparison to related lipid species. The distinct fragmentation pathways highlighted here are instrumental for the accurate identification and structural elucidation of these molecules in complex biological matrices, aiding researchers in their quest to understand the intricate roles of lipids in health and disease.
References
Quantitative Analysis of 18:1 Caproylamine PE in Lipid Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific lipid species within complex mixtures is a critical aspect of lipidomics, drug development, and cellular signaling research. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE, is a synthetic N-acyl-phosphatidylethanolamine (NAPE) that has garnered significant interest as a research tool, particularly in the study of immunology. This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of this compound in lipid mixtures, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its main alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).
Method Comparison: LC-MS/MS vs. Competitive ELISA
The choice of analytical method for quantifying this compound depends on the specific requirements of the study, including the need for absolute quantification, sensitivity, specificity, and throughput.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Competition between the target lipid in the sample and a labeled lipid for binding to a limited amount of specific antibody. |
| Specificity | Very High: Can distinguish between structurally similar lipid species based on mass-to-charge ratio and fragmentation patterns. | Moderate to High: Dependent on the specificity of the primary antibody, which may exhibit cross-reactivity with other similar lipid structures. |
| Sensitivity (LOD/LOQ) | Very High: Limits of detection (LOD) can reach the picomolar to femtomolar range. For N-acyl phosphatidylethanolamines (NAPEs), LODs as low as 0.2 pmol have been reported.[1] | High: Typical detection range is in the picomolar to nanomolar range. |
| Quantitative Accuracy | High: Provides absolute quantification with the use of appropriate internal standards. | Moderate: Generally provides relative quantification, though absolute quantification is possible with a well-characterized standard curve. |
| Dynamic Range | Wide: Typically spans several orders of magnitude. | Narrower: The linear range is often more restricted compared to LC-MS/MS. |
| Sample Throughput | Moderate: Sample analysis time can range from minutes to tens of minutes per sample. | High: Amenable to high-throughput screening in 96-well or 384-well plate formats. |
| Cost | High: Requires significant initial investment in instrumentation and ongoing maintenance costs. | Low to Moderate: Less expensive instrumentation and reagents compared to LC-MS/MS. |
| Matrix Effects | Can be significant, requiring careful sample preparation and the use of internal standards to mitigate. | Can be less susceptible to matrix effects, especially in complex biological samples.[2] |
| Primary Application for this compound | Structural confirmation and absolute quantification in complex lipid mixtures. | Functional assays, such as studying lipid-protein interactions (e.g., binding to CD1d molecules).[3][4] |
Experimental Protocols
Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of N-acyl-phosphatidylethanolamines (NAPEs) like this compound.
a. Lipid Extraction:
-
Homogenization: Homogenize the tissue or cell sample in an appropriate solvent, such as a mixture of chloroform and methanol (2:1, v/v).
-
Phase Separation: Induce phase separation by adding water, leading to a lower organic phase containing the lipids and an upper aqueous phase.
-
Collection: Carefully collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
b. Solid-Phase Extraction (SPE) for NAPE Enrichment (Optional but Recommended):
-
Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., chloroform).
-
Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.
-
Washing: Wash the cartridge with solvents of increasing polarity to remove interfering lipids.
-
Elution: Elute the NAPE fraction with a polar solvent mixture, such as chloroform/methanol.
-
Drying and Reconstitution: Dry the eluted fraction and reconstitute in the LC mobile phase.
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[5]
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
-
Flow Rate: A typical flow rate is 0.45 mL/min.[5]
-
Gradient: A representative gradient could be: 0-3 min, 30% B; 3-3.65 min, 30-90% B; 3.65-4.8 min, 90% B; 4.8-5 min, 90-30% B.[5]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For this compound (C47H89N2O9P, MW: 857.20), specific precursor-to-product ion transitions need to be determined by infusing a standard. A common fragmentation for NAPEs involves the neutral loss of the N-acyl group or the phosphoethanolamine headgroup.
-
d. Quantification:
-
Construct a calibration curve using a serial dilution of a purified this compound standard.
-
Spike samples with a suitable internal standard (e.g., a deuterated or odd-chain NAPE) to correct for extraction losses and matrix effects.
Quantitative Analysis by Competitive ELISA
This protocol is adapted for a competitive binding assay to assess the interaction of this compound with a protein of interest, such as the CD1d molecule.
a. Plate Coating:
-
Coat the wells of a high-binding 96-well plate with the target protein (e.g., recombinant CD1d) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
b. Blocking:
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
c. Competitive Binding:
-
Prepare a standard curve of unlabeled this compound at various concentrations.
-
Prepare the lipid samples to be tested.
-
In a separate plate or tubes, pre-incubate the standards and samples with a fixed concentration of a biotinylated lipid that also binds to the target protein (e.g., 18:1 Biotinyl PE).[3][4] This mixture creates the competition.
-
Transfer the pre-incubated mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
d. Detection:
-
Wash the plate three times with the wash buffer.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
e. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity will be inversely proportional to the concentration of this compound in the sample.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve and determine the concentration of this compound in the samples.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.
Logical Relationship in a Competitive ELISA for CD1d Binding
Caption: Logical flow of a competitive ELISA to measure this compound binding to CD1d.
References
- 1. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 3. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functionalized Lipids for Drug Delivery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a lipid-based nanoparticle system is a critical decision in the design of effective drug delivery vehicles. This guide provides a comparative analysis of common functionalized lipids, offering a side-by-side look at their performance characteristics based on experimental data. Detailed protocols for key experiments are also included to support the replication and validation of these findings.
The efficacy of a lipid nanoparticle (LNP) drug delivery system is largely dictated by the functional lipids incorporated into its structure. These specialized lipids determine the nanoparticle's stability in circulation, its interaction with target cells, and the efficiency of its drug release. This guide will delve into a comparative analysis of four major classes of functionalized lipids: cationic lipids, Polyethylene Glycol (PEG)ylated lipids, pH-sensitive lipids, and targeted-ligand lipids.
Performance Comparison of Functionalized Lipids
The choice of functionalized lipid significantly impacts the physicochemical properties and, consequently, the in vivo performance of lipid nanoparticles. The following tables summarize quantitative data from various studies to facilitate a comparative understanding.
Table 1: Physicochemical Properties of Functionalized Lipid Nanoparticles
| Lipid Type | Typical Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Characteristics |
| Cationic | DOTAP, DOPE, Cholesterol | 100 - 200 | +30 to +50 | >90 (for nucleic acids) | High affinity for negatively charged nucleic acids; enhances cellular uptake via electrostatic interactions.[1][2] |
| PEGylated | DSPE-PEG2000, DSPC, Cholesterol | 80 - 150 | -10 to +10 (near neutral) | 70 - 95 | "Stealth" properties; reduces opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.[3][4][5] |
| pH-Sensitive | DOPE, CHEMS, Cholesterol | 100 - 180 | Slightly negative at pH 7.4 | 60 - 90 | Stable at physiological pH; undergoes conformational change in acidic environments (endosomes, tumors) to trigger drug release. |
| Targeted | Ligand-DSPE, DSPC, Cholesterol | 100 - 150 | Variable (depends on ligand) | 70 - 95 | Surface-conjugated with ligands (antibodies, peptides, etc.) to bind to specific cell surface receptors for active targeting. |
Note: The values presented are typical ranges and can vary significantly based on the specific lipids used, formulation method, and drug cargo.
Table 2: In Vitro Performance of Functionalized Lipid Nanoparticles
| Lipid Type | Drug Release Profile | Cellular Uptake Efficiency | In Vitro Cytotoxicity |
| Cationic | Limited release until cellular interaction | High, especially in cancer cell lines | Can be significant, dose-dependent |
| PEGylated | Slow, sustained release | Generally lower than cationic and targeted | Low |
| pH-Sensitive | Rapid release at acidic pH (<6.5) | Moderate, enhanced by fusogenic properties | Low at physiological pH, can increase with drug release |
| Targeted | Slow release until target engagement | High in receptor-positive cells | Low for the carrier, depends on payload and target |
Visualization of Key Concepts and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Classification of functionalized lipids based on their primary function in drug delivery.
Caption: A typical experimental workflow for the development and evaluation of lipid nanoparticles.
Caption: Pathway of a targeted lipid nanoparticle from circulation to intracellular drug release.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments in the characterization of functionalized lipid nanoparticles.
Protocol 1: Lipid Nanoparticle Formulation via Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol, and a functionalized lipid like DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids, with gentle agitation.
-
Size Reduction: The resulting multilamellar vesicles are then size-reduced to form small unilamellar vesicles (SUVs) by sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
Protocol 2: Determination of Particle Size and Zeta Potential
-
Sample Preparation: Dilute the lipid nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for analysis.
-
Dynamic Light Scattering (DLS) for Particle Size:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The instrument's software calculates the hydrodynamic diameter and the polydispersity index (PDI), which indicates the size distribution.
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Transfer the diluted sample to a specific zeta potential measurement cell.
-
Apply an electric field across the sample.
-
The instrument measures the velocity of the nanoparticles under the influence of the electric field.
-
The zeta potential, a measure of the surface charge, is calculated from the electrophoretic mobility.
-
Protocol 3: Measurement of Encapsulation Efficiency
-
Separation of Free and Encapsulated Drug: Separate the unencapsulated ("free") drug from the lipid nanoparticles. Common methods include:
-
Centrifugal Ultrafiltration: Use ultrafiltration devices with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.
-
Size Exclusion Chromatography (SEC): Pass the nanoparticle suspension through a column that separates molecules based on size. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the filtrate or the collected fractions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or a fluorescence assay).
-
To determine the total drug concentration, disrupt the nanoparticles (e.g., by adding a suitable solvent or detergent like Triton X-100) and measure the drug concentration.[6]
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Release Study using Dialysis Method
-
Preparation of the Dialysis Setup:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cutoff that is permeable to the drug but not the nanoparticles.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic endosomal conditions) in a beaker.
-
-
Incubation: Place the beaker in a shaking water bath maintained at 37°C to simulate physiological temperature.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using an appropriate analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
This guide provides a foundational comparison of different functionalized lipids for drug delivery. The optimal choice will always depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired clinical outcome. The provided data and protocols should serve as a valuable resource for the rational design and evaluation of next-generation lipid-based nanomedicines.
References
- 1. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide to 18:1 Caproylamine PE in Biological Systems: Cross-Reactivity and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine), a widely utilized amine-functionalized lipid, with its alternatives in various biological applications. The focus is on its cross-reactivity, performance in key experimental systems, and potential for non-specific interactions. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams to facilitate informed decisions in research and development.
Performance Comparison of Functionalized Phosphoethanolamines
The selection of a functionalized lipid is critical for the success of applications ranging from targeted drug delivery to immunoassay development. This compound, with its primary amine group, offers a versatile platform for conjugation. However, its performance and potential for non-specific binding must be carefully considered against other available options. The following table summarizes key characteristics and comparative performance data gleaned from published research.
| Feature | This compound | 16:0 Caproylamine PE | 18:1 Maleimide PE | 18:1 Biotinyl PE |
| Functional Group | Primary Amine | Primary Amine | Maleimide | Biotin |
| Acyl Chain | Oleoyl (18:1, unsaturated) | Palmitoyl (16:0, saturated) | Oleoyl (18:1, unsaturated) | Oleoyl (18:1, unsaturated) |
| Primary Application | Ligand conjugation, liposome functionalization, CD1d binding assays[1][2] | Similar to 18:1, but with different membrane fluidity characteristics | Thiol-specific conjugation (e.g., peptides, antibodies) | High-affinity binding to streptavidin/avidin |
| Binding Specificity | Used as a competitor in CD1d binding assays, indicating interaction with the lipid-binding groove.[1][2][3][4] | Not extensively studied in direct comparison for CD1d binding. | Primarily interacts with thiol groups. | Highly specific for streptavidin/avidin. |
| Potential Cross-Reactivity | Can compete with other lipids for binding to CD1d. Potential for electrostatic interactions with negatively charged molecules. | Similar potential for electrostatic interactions as the 18:1 analogue. | Can react with free thiols on proteins, potentially leading to non-specific conjugation. | Low intrinsic cross-reactivity, but dependent on the specificity of the streptavidin/avidin conjugate. |
| Use in Drug Delivery | Can be used to attach targeting ligands to liposomes.[5] | Can be used similarly, with the saturated acyl chains affecting liposome rigidity. | Commonly used for conjugating antibodies or peptides to create immunoliposomes. | Used for targeted delivery systems based on the biotin-avidin interaction. |
| Observed IC50 in CD1d Binding Assay | >800 nM (for PE)[3][4] | Data not available for direct comparison. | Not applicable in this context. | Used as the detection lipid, not competitor.[1][2] |
Experimental Protocols
Competitive ELISA for CD1d Lipid Binding
This protocol is adapted from studies investigating the binding of lipids to the antigen-presenting molecule CD1d, where this compound is often used as a competitor.[1][2]
Objective: To assess the binding affinity of a test lipid to CD1d by measuring its ability to compete with a known biotinylated lipid ligand (e.g., 18:1 Biotinyl PE).
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human or mouse CD1d:Ig fusion protein
-
Goat anti-mouse IgG Fc antibody
-
18:1 Biotinyl PE (Detector Lipid)
-
This compound (Competitor Lipid/Control)
-
Test lipids
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with goat anti-mouse IgG Fc antibody overnight at 4°C.
-
Washing: Wash the plates three times with PBST.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with PBST.
-
CD1d Binding: Add the CD1d:Ig fusion protein to the wells and incubate for 2 hours at room temperature to allow capture by the coated antibody.
-
Washing: Wash the plates three times with PBST.
-
Competitive Binding: Prepare serial dilutions of the test lipid and the competitor control (this compound). Add these dilutions to the wells along with a constant concentration of the detector lipid (18:1 Biotinyl PE). Incubate overnight at 37°C.
-
Washing: Wash the plates three times with PBST to remove unbound lipids.
-
Detection: Add Streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with PBST.
-
Substrate Reaction: Add TMB substrate to the wells and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to the wells.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: The signal will be inversely proportional to the binding affinity of the competitor lipid. Calculate the IC50 value for each test lipid.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the cross-reactivity studies and applications of this compound, the following diagrams have been generated using the DOT language.
Discussion on Cross-Reactivity and Non-Specific Binding
While this compound is a valuable tool, particularly in immunology for studying CD1d-lipid interactions, its primary amine group can be a source of non-specific binding in other biological systems. The positive charge of the amine at physiological pH can lead to electrostatic interactions with negatively charged proteins and other biomolecules. This is a critical consideration in the development of drug delivery systems, where non-specific binding can lead to rapid clearance from circulation and off-target effects.
In contrast, maleimide-functionalized lipids offer more specific covalent conjugation to thiol groups, which are less abundant on the surface of most proteins than primary amines. Biotinylated lipids, when paired with streptavidin, provide a highly specific and strong non-covalent interaction.
The choice of acyl chain also influences the biophysical properties of the lipid bilayer. The unsaturated oleoyl (18:1) chains in this compound result in a more fluid membrane compared to the saturated palmitoyl (16:0) chains of 16:0 Caproylamine PE. This can affect protein insertion, liposome stability, and drug release kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Human CD1 dimeric proteins as indispensable tools for research on CD1-binding lipids and CD1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular identification of GD3 as a suppressor of the innate immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Caproylamine PE | AxisPharm [axispharm.com]
18:1 Caproylamine PE: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), a functionalized lipid with emerging applications in immunology and potential, though less documented, utility in drug delivery. This document objectively compares its known applications with alternatives, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (PE). It is characterized by the presence of two oleic acid (18:1) chains, conferring fluidity to lipid bilayers, and a caproylamine group attached to the headgroup. This amine functionalization imparts a positive charge at physiological pH, a key feature for its application in nucleic acid delivery.
Application in Drug Delivery: A Comparative Outlook
While commercially promoted for its potential in formulating liposomes and lipid nanoparticles (LNPs) for the delivery of negatively charged therapeutics like siRNA and DNA, publicly available, peer-reviewed studies with quantitative data on this compound-containing formulations are scarce.[1] Its positive charge is expected to facilitate the encapsulation of nucleic acids and promote interaction with negatively charged cell membranes.[1]
To provide a comparative context, this section summarizes typical performance data for other well-characterized cationic lipids used in siRNA delivery. It is important to note that these are not direct comparisons with this compound but serve as a benchmark for researchers developing novel formulations.
Comparative Data for Cationic Lipids in siRNA Delivery
The following table summarizes the physicochemical properties and gene silencing efficiency of liposomal formulations containing different cationic lipids. This data is compiled from studies on siRNA delivery to breast cancer cells and other cell lines.
| Cationic Lipid | Co-Lipid(s) | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Gene Silencing Efficiency (%) | Reference |
| DOTAP | DOPE/Cholesterol | 2.5 | 200-250 | Not specified | ~80% | [2] |
| DC-Cholesterol | DOPE/Cholesterol | 2.5 | 201-478 | Not specified | Not specified | [2] |
| DOTAP | DOPE | 4 | 93-195 | +40 to +54 | High | [3] |
| DDAB | DOPE | 4 | 93-195 | +40 to +54 | High | [3] |
| C12-DMA | PEG | 5 | Not specified | Not specified | High | [4] |
N/P ratio refers to the molar ratio of nitrogen in the cationic lipid to phosphate in the siRNA. DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane DC-Cholesterol: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol DDAB: Dimethyldioctadecylammonium bromide C12-DMA: A novel synthesized cationic lipid DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine Cholesterol: Chol PEG: Polyethylene glycol
Experimental Protocol: Preparation of Cationic Liposomes for siRNA Delivery (General)
This protocol is a generalized procedure for the preparation of cationic liposomes for siRNA delivery, based on common laboratory practices.[3][5] It can be adapted for the inclusion of this compound.
Materials:
-
Cationic lipid (e.g., this compound)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform or other suitable organic solvent
-
Nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
siRNA
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and helper lipid(s) in chloroform in a glass vial at the desired molar ratio.
-
Create a thin lipid film by evaporating the solvent under a gentle stream of nitrogen or argon gas, followed by drying under a vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, the hydrated lipid suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
siRNA Complexation (Lipoplex Formation):
-
Dilute the siRNA in a suitable buffer.
-
Add the cationic liposome suspension to the diluted siRNA at a specific N/P ratio.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
-
Characterization:
-
The resulting lipoplexes should be characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation efficiency can be determined by quantifying the amount of unencapsulated siRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen) after separating the lipoplexes from the solution.
-
Experimental workflow for the preparation and characterization of cationic liposomes for siRNA delivery.
Application in Immunology: CD1d Binding Assays
A more defined application of this compound is in the field of immunology, specifically in competitive enzyme-linked immunosorbent assays (ELISAs) to determine the binding affinities of glycolipid antigens to CD1d molecules.[6][7][8] CD1d is a cell surface glycoprotein that presents lipid antigens to natural killer T (NKT) cells. In these assays, this compound is used as a competitor lipid because it binds to CD1d but lacks the carbohydrate moiety necessary to stimulate NKT cells.[6]
Comparative Data for CD1d Binding
The following table presents the half-maximal inhibitory concentration (IC50) values for different lipids in a competitive ELISA for CD1d binding, demonstrating the relative binding affinities.
| Lipid | CD1d Source | IC50 (nM) | Reference |
| GD3 | Human | 24.6 ± 3.2 | [7] |
| GD3 | Mouse | 10.5 ± 1.5 | [7] |
| This compound | Human | >800 | [7][8] |
| This compound | Mouse | >800 | [7][8] |
| α-Galactosylceramide (α-GalCer) | Human | 84.0 ± 10.0 | [7] |
| α-Galactosylceramide (α-GalCer) | Mouse | 95.1 ± 18.3 | [7] |
Lower IC50 values indicate higher binding affinity.
Experimental Protocol: Competitive ELISA for CD1d Binding
This protocol outlines a general procedure for a competitive ELISA to measure the binding of lipids to CD1d, as compiled from multiple sources.[6][7][8]
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human or mouse CD1d-Ig fusion protein
-
Goat anti-mouse IgG Fc antibody (for coating)
-
18:1 Biotinyl PE (detector lipid)
-
This compound (or other competitor lipids)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with goat anti-mouse IgG Fc antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
-
CD1d Binding:
-
Add the CD1d-Ig fusion protein to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Binding:
-
Prepare serial dilutions of the competitor lipids (including This compound as a control) and the test lipids.
-
Add the competitor lipid dilutions to the wells, immediately followed by a constant concentration of 18:1 Biotinyl PE.
-
Incubate overnight at 37°C.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
-
Measurement:
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each competitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Logical workflow of the competitive ELISA for CD1d lipid binding affinity.
Conclusion
This compound is a valuable tool for immunological research, particularly in the study of lipid-CD1d interactions. Its role as a non-stimulatory CD1d-binding lipid allows for its use as a competitor in ELISA-based assays to determine the binding affinities of other glycolipids. While its amine-functionalized headgroup suggests potential for use in drug delivery systems for nucleic acids, there is a notable lack of published, peer-reviewed data to support this application with concrete performance metrics. Researchers interested in utilizing this compound for drug delivery are encouraged to perform comprehensive formulation and characterization studies, using the performance of established cationic lipids as a benchmark.
References
- 1. exrna.org [exrna.org]
- 2. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Invariant TCR Rather Than CD1d Shapes the Preferential Activities of C-Glycoside Analogues Against Human Versus Murine Invariant NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular identification of GD3 as a suppressor of the innate immune response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Guide for 18:1 Caproylamine PE
This guide provides crucial safety, handling, and disposal procedures for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), a phospholipid commonly used in research and development. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
I. Product Information and Safety Data
This compound is a hygroscopic powder that is susceptible to oxidation and hydrolysis.[1][2] Proper storage and handling are critical to maintain its integrity.
| Parameter | Value | Source |
| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | [3] |
| CAS Number | 110796-31-1 | [1][4] |
| Form | Powder | [4] |
| Storage Temperature | -20°C | [1][4] |
| Stability | 1 Year at -20°C | [1] |
| Special Characteristics | Hygroscopic | [1] |
II. Handling and Personal Protective Equipment (PPE)
Due to its fine powder form, it is important to minimize dust generation and accumulation.[5] Appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling the powder.
III. Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the powder from spreading.
-
Cleanup: For small spills, the material can be collected with a wet cloth or gently swept up to avoid creating dust.[6] Place the collected material into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. Disposal Protocol
While this compound is not classified as a hazardous waste under federal regulations, disposal must comply with all applicable federal, state, and local environmental regulations.[5]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Although not federally classified as hazardous, it is the responsibility of the waste generator to determine if any local or state regulations apply.
-
Containerize Waste: Place the waste this compound, including any contaminated materials from spill cleanup, into a clearly labeled, sealed container.
-
Labeling: The container must be labeled with the full chemical name: "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)" and the CAS number: "110796-31-1".
-
Storage Pending Disposal: Store the waste container in a designated, secure area away from incompatible materials.
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
If the phospholipid is dissolved in an organic solvent, the disposal procedure must also account for the hazards of the solvent.
V. Experimental Workflow: Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling of 18:1 Caproylamine PE
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 18:1 Caproylamine PE, a valuable amine-functionalized lipid. Adherence to these protocols will ensure safe laboratory operations and proper disposal, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE. While a specific Safety Data Sheet (SDS) for this compound was not located, the data is based on the SDS for the closely related compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine and general laboratory safety guidelines.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects against splashes of the powder or its solutions, which can cause serious eye irritation[1][2]. |
| Face Shield | Worn in conjunction with goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, as the substance can cause skin irritation[1][2]. For chemicals of unknown toxicity, double gloving is a recommended practice. |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, as the compound is harmful if inhaled[1][2]. To be used in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: From Receipt to Use
Proper handling of this compound from the moment it arrives in the lab is crucial for both safety and maintaining the integrity of the compound.
Receiving and Storage:
-
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: this compound is a hygroscopic powder and should be stored in a tightly sealed container at -20°C[3].
Preparation for Use:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could degrade the hygroscopic powder[3].
-
Weighing: Conduct weighing operations in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Dissolving: Dissolve the powder in a suitable organic solvent. This should be done in a glass container with a Teflon-lined closure to prevent leaching of impurities that can occur with plastic containers[3].
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound and any contaminated materials is a critical final step to protect personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, leak-proof hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste.
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Closure: Keep waste containers securely closed except when adding waste.
Final Disposal:
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[2]. Provide them with accurate information about the waste contents.
By implementing these safety and handling protocols, you can confidently work with this compound, ensuring the safety of your laboratory personnel and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
